molecular formula C8H10ClFN2O B1324909 2-(4-Fluorophenoxy)acetimidamide hydrochloride CAS No. 318951-78-9

2-(4-Fluorophenoxy)acetimidamide hydrochloride

Cat. No.: B1324909
CAS No.: 318951-78-9
M. Wt: 204.63 g/mol
InChI Key: GVELHLWKCQWEDO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)acetimidamide hydrochloride (CAS 318951-78-9) is a chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C8H10ClFN2O and a molecular weight of 204.63 g/mol, this acetimidamide derivative features a 4-fluorophenoxy moiety . As an amidine, it is a strong Lewis base and can participate in various cyclization and condensation reactions typical of its class . Amidines like acetamidine hydrochloride are widely used as precursors in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines, which are core structures in many pharmaceuticals and agrochemicals . The specific structure of this compound, particularly the 4-fluorophenoxy group, is found in biologically active molecules reported in patent literature, including compounds investigated for their activity on sodium channels, which may be relevant for research into pain, ischemia, and neurodegenerative conditions . This product is intended for research purposes as a key intermediate to generate more complex, functional molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and risk management information.

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELHLWKCQWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639991
Record name (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318951-78-9
Record name (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The information herein is intended to support research, discovery, and development activities by providing essential data and standardized experimental protocols.

Chemical Identity and Structure

IUPAC Name: 2-(4-fluorophenoxy)ethanimidamide;hydrochloride

Synonyms: 2-(4-Fluorophenoxy)acetamidine hydrochloride

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available and estimated data for this compound.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Type
Molecular Formula C₈H₉FN₂OC₈H₁₀ClFN₂O-
Molecular Weight 168.17 g/mol [1]204.63 g/mol Calculated
Melting Point Not Available~183-185 °CEstimated (based on 2-(4-Chlorophenoxy)acetamidine hydrochloride)[2]
Aqueous Solubility Not AvailableExpected to be solubleInferred (based on the properties of acetamidine hydrochloride)[3][4]
pKa Not AvailableNot Available-
logP (Octanol-Water) 1.1[1]Not AvailableCalculated (for free base)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder the sample start->powder pack Pack capillary tube powder->pack place Place in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe melting heat_slow->observe record Record melting range observe->record end End record->end

Melting Point Determination Workflow
Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

Aqueous_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess compound to buffer start->add_excess agitate Agitate at constant temperature add_excess->agitate separate Filter or Centrifuge agitate->separate collect Collect clear supernatant separate->collect quantify Quantify by HPLC or LC-MS collect->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Aqueous Solubility Determination Workflow
pKa Determination

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The ionic strength of the solution is typically maintained with a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start dissolve Dissolve compound in water start->dissolve add_electrolyte Add background electrolyte dissolve->add_electrolyte titrate Titrate with standardized base add_electrolyte->titrate measure_ph Continuously measure pH titrate->measure_ph plot Plot pH vs. titrant volume measure_ph->plot determine_pka Determine pKa from inflection point plot->determine_pka end End determine_pka->end

pKa Determination Workflow
logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of 2-(4-Fluorophenoxy)acetimidamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a sealed flask.

  • Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning & Separation cluster_analysis Analysis & Calculation start Start presaturate Pre-saturate n-octanol and water start->presaturate dissolve Dissolve compound in one phase presaturate->dissolve mix Mix the two phases dissolve->mix agitate Agitate to equilibrium mix->agitate centrifuge Centrifuge to separate phases agitate->centrifuge quantify_oct Quantify in n-octanol phase centrifuge->quantify_oct quantify_aq Quantify in aqueous phase centrifuge->quantify_aq calculate_logp Calculate logP quantify_oct->calculate_logp quantify_aq->calculate_logp end End calculate_logp->end

logP Determination Workflow

Relevance of Physicochemical Properties in Drug Development

The interplay of these physicochemical properties is crucial for the successful development of a drug candidate. The following diagram illustrates the relationship between these core properties and key stages of drug development.

Drug_Development_Relevance cluster_properties Physicochemical Properties cluster_admet ADMET Profile cluster_outcomes Development Outcomes Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Ionization Ionization (pKa) Ionization->Absorption Excretion Excretion Ionization->Excretion Stability Melting Point / Stability Formulation Formulation Development Stability->Formulation Bioavailability Oral Bioavailability Absorption->Bioavailability Efficacy Efficacy & Potency Absorption->Efficacy Distribution->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Toxicity Bioavailability->Efficacy

Impact of Physicochemical Properties

This guide provides foundational knowledge on the physicochemical properties of this compound. Accurate determination and understanding of these parameters are indispensable for advancing a compound through the drug discovery and development pipeline.

References

In-depth Technical Guide: 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action, pharmacological profile, or associated signaling pathways for the compound 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

Extensive searches of established scientific databases and research publications did not yield any studies specifically investigating this molecule. The search results did, however, provide information on structurally related compounds, which may offer potential, albeit speculative, avenues for future investigation. These include molecules with similar chemical moieties that have been explored as:

  • Aurora Kinase B Inhibitors: Compounds with a related structural backbone have been investigated for their potential to inhibit Aurora Kinase B, a key regulator of cell division.[1] Inhibition of this kinase is a therapeutic strategy being explored for cancer treatment.[1]

  • 5-HT2A Receptor Inverse Agonists: Other structurally analogous compounds have been characterized as inverse agonists of the 5-hydroxytryptamine (serotonin) 2A receptor.[2] This class of drugs has been investigated for potential applications in treating neuropsychiatric disorders.[2]

It is crucial to emphasize that these are distinct molecules, and their mechanisms of action cannot be directly extrapolated to this compound. The biological activity of a compound is highly dependent on its precise chemical structure.

Due to the absence of experimental data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Further research, including in vitro and in vivo studies, would be necessary to elucidate the pharmacological properties and mechanism of action of this specific compound.

References

Potential biological targets of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the biological targets, mechanism of action, or pharmacological properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

This document is intended for researchers, scientists, and drug development professionals. Due to the absence of published research, this guide will outline a theoretical framework for investigating the potential biological activities of this compound, including prospective experimental protocols and logical workflows for target identification and validation.

Compound Profile

Identifier Value
IUPAC Name 2-(4-fluorophenoxy)ethanimidamide;hydrochloride
Molecular Formula C₈H₁₀ClFN₂O
Molecular Weight 204.63 g/mol
CAS Number 284029-62-5
Structure F

Hypothetical Biological Targets and Rationale

Based on the structural motifs present in this compound, several classes of biological targets could be considered for initial screening. The presence of a fluorophenoxy group and an acetimidamide moiety suggests potential interactions with various enzymes and receptors.

Potential Target Classes:

  • Amidine-Interacting Proteins: The acetimidamide group is a key structural feature. This basic moiety could interact with enzymes that recognize arginine or other cationic substrates.

    • Nitric Oxide Synthases (NOS): Many NOS inhibitors incorporate an amidine group to mimic the substrate L-arginine.

    • Serine Proteases: Enzymes like thrombin and trypsin have specificity pockets that can accommodate and interact with amidine groups.

    • Agmatinase: This enzyme hydrolyzes agmatine, which contains a guanidinium group structurally similar to the protonated amidine.

  • Phenoxy-Containing Ligand Targets: The 4-fluorophenoxy group is a common feature in many pharmacologically active compounds.

    • Monoamine Oxidase (MAO): Certain phenoxy derivatives are known to inhibit MAO-A or MAO-B.

    • Ion Channels: Phenoxy ethers are present in some blockers of voltage-gated sodium or potassium channels.

    • Nuclear Receptors: The phenoxy moiety could serve as a scaffold to interact with ligand-binding domains of nuclear receptors.

Proposed Experimental Workflows

The following workflows are proposed as a starting point for the characterization of this compound.

Initial Target Screening Workflow

This workflow outlines a broad, high-throughput approach to identify potential biological targets.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A 2-(4-Fluorophenoxy)acetimidamide hydrochloride B Broad Target Panel Screening (e.g., Eurofins SafetyScreen, DiscoverX Scan) A->B Test Compound C Data Analysis & Hit Identification B->C Binding/Activity Data D Dose-Response Assays (IC50 / EC50 Determination) C->D Primary Hits E Orthogonal Assays (Different Technology/Endpoint) D->E Confirmed Hits F Selectivity Profiling (Against Related Targets) E->F G Cell-Based Functional Assays F->G Validated & Selective Hits H Target Engagement Assays (e.g., CETSA, DARTS) G->H

Caption: Workflow for initial biological target identification.

Signaling Pathway Elucidation

Should a validated target be identified, the following logical diagram illustrates the steps to elucidate its impact on cellular signaling.

G cluster_0 Upstream Events cluster_1 Downstream Signaling cluster_2 Cellular Phenotype A Compound Treatment B Validated Target (e.g., Receptor, Enzyme) A->B C Direct Target Modulation (Inhibition/Activation) B->C D Phospho-Proteomics / Kinase Assays C->D E Second Messenger Assays (cAMP, Ca2+) C->E F Gene Expression Analysis (qPCR, RNA-seq) D->F G Phenotypic Assays (Proliferation, Apoptosis, Migration) F->G

Caption: Logical flow for signaling pathway analysis.

Detailed Experimental Protocols (Hypothetical)

The following are examples of detailed protocols that would be necessary to validate a hypothetical target, such as a serine protease.

Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a representative serine protease (e.g., trypsin).

Materials:

  • This compound

  • Trypsin (bovine pancreatic)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a serial dilution of the compound in Assay Buffer.

  • In a 96-well plate, add 10 µL of each compound dilution.

  • Add 70 µL of Assay Buffer to each well.

  • Add 10 µL of trypsin solution (final concentration 10 nM) to each well, except for the blank controls.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of L-BAPA substrate (final concentration 200 µM).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes.

  • Calculate the rate of reaction (V) for each concentration.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the compound to its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound.

  • Lysis Buffer: PBS with protease inhibitors.

  • SDS-PAGE and Western blot reagents.

  • Antibody specific to the target protein.

Procedure:

  • Treat cultured cells with the test compound or vehicle control for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities.

  • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Conclusion

While this compound is a defined chemical entity, it remains uncharacterized in the biological and pharmacological literature. The frameworks provided in this document offer a scientifically rigorous approach to systematically investigate its potential as a novel therapeutic agent. The initial steps should focus on broad, unbiased screening to identify potential targets, followed by rigorous validation and mechanism of action studies. Such a process is fundamental to modern drug discovery and development.

In-Silico Modeling of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a small molecule with potential for biological activity, yet its specific molecular targets and binding mechanisms remain largely uncharacterized. In the absence of extensive experimental data, in-silico modeling provides a powerful and resource-efficient approach to hypothesize and investigate its potential protein interactions. This technical guide outlines a comprehensive, hypothetical in-silico workflow to predict and analyze the binding of this compound to a plausible biological target. By leveraging a suite of computational techniques, from molecular docking to molecular dynamics simulations, we can generate initial hypotheses about the compound's mechanism of action, paving the way for targeted experimental validation.

For the purpose of this guide, we will hypothesize that the acetimidamide moiety of the compound, which can exist in a protonated state, may mimic the guanidinium group of arginine. This makes serine proteases, which often have a specificity pocket that recognizes arginine residues, a plausible class of targets. We will therefore focus this hypothetical study on Trypsin as a representative serine protease.

In-Silico Modeling Workflow

A multi-step computational approach is proposed to investigate the binding of this compound to its hypothetical target, Trypsin. The workflow is designed to predict the binding mode, assess the stability of the protein-ligand complex, and estimate the binding affinity.

G cluster_prep Preparation cluster_sim Simulation & Analysis cluster_output Output Target_Prep Target Preparation (PDB ID: 2PTN) Docking Molecular Docking (Predict Binding Pose) Target_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Stability) Docking->MD_Sim Binding_Mode Predicted Binding Mode Docking->Binding_Mode Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Free_Energy Stability_Metrics RMSD, RMSF Plots MD_Sim->Stability_Metrics Binding_Affinity ΔGbind Free_Energy->Binding_Affinity

Caption: In-silico workflow for modeling ligand binding.

Experimental Protocols

Target Protein Preparation
  • Objective: To prepare the 3D structure of the target protein for docking.

  • Protocol:

    • The crystal structure of human Trypsin is obtained from the Protein Data Bank (PDB ID: 2PTN).

    • All water molecules and co-crystallized ligands are removed from the PDB file.

    • Missing hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.

Ligand Preparation
  • Objective: To generate a low-energy 3D conformation of the ligand.

  • Protocol:

    • The 2D structure of 2-(4-Fluorophenoxy)acetimidamide is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D structure.

    • Hydrogen atoms are added, and the charge of the acetimidamide group is assigned, assuming it is protonated.

    • The geometry of the ligand is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., GAFF).

Molecular Docking
  • Objective: To predict the preferred binding orientation of the ligand in the active site of the protein and to obtain an initial estimate of the binding affinity.

  • Protocol:

    • The active site of Trypsin is defined based on the location of the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket.

    • A grid box is generated around the defined active site.

    • Molecular docking is performed using software such as AutoDock Vina or Glide.

    • A number of docking poses (e.g., 10-20) are generated and ranked based on their docking scores.

    • The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) with key active site residues.

Molecular Dynamics (MD) Simulation
  • Objective: To evaluate the stability of the predicted protein-ligand complex in a simulated physiological environment.

  • Protocol:

    • The most plausible protein-ligand complex from the docking study is selected as the starting structure for the MD simulation.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

    • The system is energy minimized to remove any bad contacts.

    • The system is gradually heated to 300 K and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • A production MD simulation is run for a duration of at least 100 nanoseconds.

    • The trajectory is saved at regular intervals for analysis.

    • Analysis of the trajectory includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

Binding Free Energy Calculation
  • Objective: To obtain a more accurate estimate of the binding free energy.

  • Protocol:

    • Snapshots are extracted from the stable portion of the MD trajectory.

    • The binding free energy (ΔG_bind) is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

    • The binding free energy is decomposed into its constituent energy terms (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

Data Presentation

The quantitative data generated from this in-silico study would be summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results

Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp189, Ser190, Gly216Salt Bridge, H-Bond
2-8.2Asp189, Ser195Salt Bridge, H-Bond
3-7.9Gln192, Trp215H-Bond, Hydrophobic

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.2Stable protein backbone
Ligand RMSD (Å)0.80.3Stable ligand binding pose
Protein RMSF (Å)1.20.5Flexible loops, stable core

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)
ΔE_vdw-45.2
ΔE_elec-30.8
ΔG_polar50.5
ΔG_nonpolar-5.1
ΔG_bind -30.6

Hypothetical Signaling Pathway

Trypsin is a key enzyme in digestion and is involved in the activation of other digestive proenzymes. In a pathological context, dysregulation of serine proteases is implicated in various diseases. The following diagram illustrates a simplified hypothetical pathway that could be modulated by an inhibitor of a serine protease.

G Ligand 2-(4-Fluorophenoxy)acetimidamide hydrochloride Protease Serine Protease (e.g., Trypsin) Ligand->Protease Inhibition Cleaved_Product Cleaved Product Protease->Cleaved_Product Cleavage Substrate Protein Substrate Substrate->Protease Downstream_Signal Downstream Signaling Cleaved_Product->Downstream_Signal

Caption: Hypothetical signaling pathway modulation.

Conclusion

This technical guide has outlined a detailed in-silico workflow for investigating the binding of this compound to a hypothetical target, the serine protease Trypsin. The proposed methodologies, from target and ligand preparation to molecular docking, MD simulations, and binding free energy calculations, represent a standard and robust approach in modern computational drug discovery. The hypothetical results presented in the tables and the visualizations of the workflow and a potential signaling pathway provide a framework for interpreting the outcomes of such a study. This in-silico approach can generate valuable hypotheses about the binding mechanism and affinity of novel compounds, thereby guiding and prioritizing subsequent experimental validation efforts.

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Phenoxy Acetimidamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among these, phenoxy acetimidamide derivatives have emerged as a promising class of compounds with a diverse pharmacological portfolio. Exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties, these molecules are the subject of intense research and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel phenoxy acetimidamide derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Glimpse into the Therapeutic Potential: Biological Activities

Phenoxy acetimidamide derivatives have demonstrated significant potential across a range of therapeutic areas. Their multifaceted nature stems from their ability to interact with various biological targets, leading to a cascade of cellular events.

Table 1: Summary of In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3cMCF-7 (Breast Cancer)28.3 ± 1.2[1]
3cSK-N-SH (Neuroblastoma)35.6 ± 1.5[1]
Compound IHepG2 (Liver Cancer)1.43[2]
Compound IIHepG2 (Liver Cancer)6.52[2]
5-FluorouracilHepG2 (Liver Cancer)5.32[2]
2bPC3 (Prostate Carcinoma)52[3]
2cPC3 (Prostate Carcinoma)80[3]
ImatinibPC3 (Prostate Carcinoma)40[3]
2cMCF-7 (Breast Cancer)100[3]
ImatinibMCF-7 (Breast Cancer)98[3]
Table 2: Summary of In Vitro COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives
Compound IDCOX-2 IC50 (µM)Reference
5a0.97 ± 0.06
5b0.37 ± 0.06
5c0.13 ± 0.06
5d0.08 ± 0.01
5e0.07 ± 0.01
5f0.06 ± 0.01
7bNot Specified
10cNot Specified
10dNot Specified
10eNot Specified
10fNot Specified
13a0.23 ± 0.06
13b0.13 ± 0.06

The Blueprint of Creation: Synthesis and Experimental Protocols

The synthesis of phenoxy acetimidamide derivatives typically follows a multi-step process, beginning with the formation of a phenoxy acetic acid intermediate, followed by amidation and subsequent conversion to the acetimidamide.

General Synthetic Workflow

General Synthetic Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted Phenol + Ethyl Chloroacetate intermediate1 Phenoxy Ester Intermediate start->intermediate1 Williamson Ether Synthesis intermediate2 Phenoxy Acetic Acid intermediate1->intermediate2 Hydrolysis intermediate3 Phenoxy Acetamide intermediate2->intermediate3 Amidation final_product Phenoxy Acetimidamide Derivative intermediate3->final_product Imidate Formation & Amination in_vitro In Vitro Assays (e.g., MTT, COX-2) final_product->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) final_product->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the synthesis and biological evaluation of phenoxy acetimidamide derivatives.

Experimental Protocol 1: Synthesis of 2-(Substituted phenoxy)acetic acid

This protocol details the synthesis of the key intermediate, 2-(substituted phenoxy)acetic acid, via the Williamson ether synthesis.[4][5]

Materials:

  • Substituted phenol (e.g., p-cresol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of NaOH or KOH.

  • Add chloroacetic acid to the solution.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.

  • Filter the crude solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain the purified 2-(substituted phenoxy)acetic acid.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized phenoxy acetimidamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.[7][8][9][10]

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Synthesized phenoxy acetimidamide derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: a control group, a reference group, and test groups receiving different doses of the synthesized compounds.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol 4: In Vivo Analgesic Activity (Hot Plate Test)

This protocol is used to assess the central analgesic activity of the synthesized compounds.[11][12][13][14]

Materials:

  • Swiss albino mice

  • Hot plate apparatus

  • Synthesized phenoxy acetimidamide derivatives

  • Reference drug (e.g., Morphine)

Procedure:

  • Divide the mice into groups: a control group, a reference group, and test groups.

  • Administer the test compounds and the reference drug to the respective groups.

  • Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the reaction time, which is the time taken for the mouse to show signs of discomfort (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Measure the reaction time at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

  • Calculate the percentage increase in reaction time (analgesic effect) for each group.

Unraveling the Mechanisms: Signaling Pathways

The biological effects of phenoxy acetimidamide derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

COX-2 Mediated Inflammatory Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Phenoxy acetamide derivatives have been shown to selectively inhibit COX-2, which is primarily involved in the inflammatory response.

COX-2 Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 cox2->pgg2 pgh2 Prostaglandin H2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Phenoxy Acetimidamide Derivative inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 mediated inflammatory pathway by phenoxy acetimidamide derivatives.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some phenoxy acetamide derivatives have been found to inhibit this pathway.[15][16][17]

VEGFR Pathway vegf VEGF vegfr VEGFR vegf->vegfr dimer VEGFR Dimerization & Autophosphorylation vegfr->dimer pi3k PI3K dimer->pi3k plc PLCγ dimer->plc akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival dag DAG plc->dag pkc PKC dag->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis inhibitor Phenoxy Acetimidamide Derivative inhibitor->vegfr Inhibition

Caption: Inhibition of the VEGFR signaling pathway by phenoxy acetimidamide derivatives, leading to reduced angiogenesis.

HIF-1α Degradation Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. Some anticancer agents promote the degradation of HIF-1α.[18][19][20][21][22]

HIF-1a Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_n HIF-1α phd PHD hif1a_n->phd O2 hif1a_oh Hydroxylated HIF-1α phd->hif1a_oh vhl VHL hif1a_oh->vhl ub Ubiquitination vhl->ub proteasome Proteasomal Degradation ub->proteasome hif1a_h HIF-1α dimer HIF-1α/HIF-1β Dimerization hif1a_h->dimer hif1b HIF-1β hif1b->dimer nucleus Translocation to Nucleus dimer->nucleus hre Hypoxia Response Element (HRE) nucleus->hre gene_transcription Gene Transcription (e.g., VEGF) hre->gene_transcription

Caption: The regulation of HIF-1α under normoxic and hypoxic conditions.

Conclusion and Future Directions

The discovery and synthesis of novel phenoxy acetimidamide derivatives represent a vibrant and promising area of medicinal chemistry. The diverse biological activities of these compounds, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for identifying novel therapeutic applications and for the design of next-generation phenoxy acetimidamide-based drugs. This technical guide serves as a foundational resource to aid researchers in navigating this exciting field and contributing to the development of new medicines that can address unmet medical needs.

References

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)acetimidamide Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)acetimidamide hydrochloride and its structural analogs, focusing on their chemical properties, synthesis, and potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is a chemical compound with the molecular formula C8H10ClFN2O. It belongs to the class of phenoxyacetimidamides, which are characterized by a phenoxy group linked to an acetimidamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biological testing.

Chemical Structure:

[Image of the chemical structure of this compound]

Physicochemical Properties:

PropertyValue
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
CAS Number Not available
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Structural Analogs of Interest

A variety of structural analogs of 2-(4-Fluorophenoxy)acetimidamide have been synthesized and investigated to explore their structure-activity relationships (SAR). Modifications typically involve substitutions on the phenyl ring and alterations to the acetimidamide group.

Table of Structural Analogs and Their Properties:

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Key Modifications
Analog 1 2-(4-Chlorophenoxy)acetimidamide hydrochlorideC8H10Cl2N2O221.08Substitution of fluorine with chlorine at the 4-position of the phenyl ring.
Analog 2 2-(2-Chlorophenoxy)acetimidamide hydrochlorideC8H10Cl2N2O221.08Substitution of fluorine with chlorine at the 2-position of the phenyl ring.
Analog 3 2-(2-(Trifluoromethyl)phenoxy)acetamidine hydrochlorideC9H10ClF3N2O269.64Substitution of fluorine with a trifluoromethyl group at the 2-position of the phenyl ring.
Analog 4 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamideC21H24Cl2N2O407.34Dichloro-substitution on the phenyl ring and significant modification of the acetamide portion.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally follows a multi-step process. A common synthetic route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia to yield the corresponding amidine.

General Synthesis Workflow:

SynthesisWorkflow Start 4-Fluorophenol Step1 Reaction with Chloroacetonitrile Start->Step1 Intermediate1 2-(4-Fluorophenoxy)acetonitrile Step1->Intermediate1 Step2 Pinner Reaction (Ethanol, HCl) Intermediate1->Step2 Intermediate2 Ethyl 2-(4-Fluorophenoxy)acetimidate Step2->Intermediate2 Step3 Ammonolysis (Ammonia) Intermediate2->Step3 Product 2-(4-Fluorophenoxy)acetimidamide Step3->Product Step4 Salt Formation (HCl) Product->Step4 FinalProduct 2-(4-Fluorophenoxy)acetimidamide HCl Step4->FinalProduct

A generalized synthetic pathway for this compound.

Detailed Experimental Protocol: Pinner Reaction for Acetamidine Synthesis

This protocol is a generalized procedure based on established methods for synthesizing acetamidines.

  • Formation of the Imidate Ester Hydrochloride:

    • A solution of the starting nitrile (e.g., 2-(4-fluorophenoxy)acetonitrile) in anhydrous ethanol is cooled to 0°C.

    • Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature.

    • The resulting imidate ester hydrochloride precipitates out of the solution and is collected by filtration.

  • Formation of the Acetamidine Hydrochloride:

    • The collected imidate ester hydrochloride is suspended in a solution of anhydrous ammonia in ethanol.

    • The mixture is stirred at room temperature for several hours.

    • Ammonium chloride, a byproduct, precipitates and is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude acetamidine hydrochloride.

    • The product can be further purified by recrystallization.

Biological Activities and Potential Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural analogs and related phenoxyacetamide derivatives have been investigated for various pharmacological activities.

Potential Therapeutic Areas:

  • Oncology: Certain phenoxyacetamide derivatives have demonstrated anti-proliferative activity against cancer cell lines. For example, some analogs have shown the ability to induce apoptosis in HepG2 cells.

  • Infectious Diseases: Some related compounds have exhibited antiplasmodial activity, suggesting potential for development as antimalarial agents.

  • Inflammation and Pain: Analogs of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, indicating a potential anti-inflammatory mechanism. Furthermore, some N-substituted acetamide derivatives have shown potent opioid kappa agonist activity, suggesting analgesic potential.

  • Neurological Disorders: A series of 2-aryl-2-(pyridin-2-yl)acetamides, which share some structural similarities, have been identified as broad-spectrum anticonvulsants.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, the following signaling pathways may be modulated by 2-(4-Fluorophenoxy)acetimidamide and its analogs.

SignalingPathways cluster_cancer Cancer cluster_inflammation Inflammation cluster_neurology Neurology Compound Phenoxyacetimidamide Analog Kinase Kinase Inhibition (e.g., Aurora B) Compound->Kinase Apoptosis Apoptosis Induction Compound->Apoptosis COX2 COX-2 Inhibition Compound->COX2 Cytokine Cytokine Modulation Compound->Cytokine IonChannel Ion Channel Modulation Compound->IonChannel Receptor Receptor Binding (e.g., Opioid) Compound->Receptor

Potential signaling pathways targeted by phenoxyacetimidamide analogs.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on broader classes of related compounds suggest that:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenoxy ring significantly influence biological activity. Halogen substitutions (F, Cl) are common and can affect potency and selectivity.

  • Modifications of the Acetimidamide/Acetamide Moiety: Alterations to the core amide/amidine structure, including N-alkylation and N-arylation, can drastically change the pharmacological profile, as seen in the development of potent opioid agonists.

Future Directions

The field of this compound and its analogs presents several opportunities for further research:

  • Systematic SAR Studies: A comprehensive investigation of substitutions on both the phenyl ring and the acetimidamide group is needed to delineate the structural requirements for specific biological activities.

  • Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds is crucial for their further development.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a starting point for researchers interested in the chemical and biological properties of this compound and its analogs. The structural framework of these compounds offers a versatile scaffold for the design and synthesis of novel therapeutic agents across various disease areas.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds, alongside detailed, generalized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel small molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of its close structural analog, 2-(4-chlorophenoxy)acetimidamide hydrochloride, and fundamental principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons (AA'BB' system)
~4.8Singlet2H-O-CH₂-
~8.5-9.5Broad Singlet4H-C(=NH₂)NH₂⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~170C=N
~158 (d, ¹JCF ≈ 240 Hz)C-F
~154C-O
~120 (d, ³JCF ≈ 8 Hz)Aromatic CH
~116 (d, ²JCF ≈ 24 Hz)Aromatic CH
~68-O-CH₂-

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (Amidinium)
~1680StrongC=N stretching (Amidinium)
~1600, ~1500Medium-StrongAromatic C=C stretching
~1250StrongAryl-O stretching
~1100StrongC-F stretching
~830Strongpara-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data

m/zIon
169.077[M+H]⁺ (of free base)
152.051[M-NH₂]⁺ (of free base)

Technique: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, may be added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. Several thousand scans (e.g., 2048 or more) are typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is commonly used.

  • ATR-FTIR: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2][3]

  • KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder in an agate mortar.[3][4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[5] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile/water. The final concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: ESI in the positive ion mode is suitable for the analysis of the hydrochloride salt, which will readily form a protonated molecular ion [M+H]⁺ of the free base in the gas phase.

  • Mass Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Ion Trap. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the ions.

  • Data Acquisition: The instrument is scanned over a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 500. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting product ions.

Visualizations

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to guide their synthetic and analytical efforts.

References

In-Depth Technical Guide: Stability and Degradation Profile of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical yet representative technical document. The experimental data, degradation pathways, and specific protocols are constructed based on established principles of pharmaceutical stability testing and the chemical structure of 2-(4-Fluorophenoxy)acetimidamide hydrochloride, as specific literature on its stability profile is not publicly available. This document serves as an illustrative example of a comprehensive stability and degradation analysis.

Introduction

The characterization of a drug candidate's stability and degradation profile is a cornerstone of pharmaceutical development. It ensures the safety, efficacy, and quality of the final drug product by identifying potential degradation products and establishing appropriate storage conditions and shelf-life. This guide provides a detailed technical overview of the stability and degradation profile of this compound, a compound of interest in drug discovery.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][3]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing and interpreting stability studies.

PropertyHypothetical Value
Molecular Formula C₈H₁₀ClFN₂O
Molecular Weight 204.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 175-180 °C
Solubility Soluble in water and methanol
pKa 9.5 (Amidine group)

Forced Degradation Studies

Forced degradation studies were designed to evaluate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[1]

Experimental Workflow for Forced Degradation

The general workflow for conducting forced degradation studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh API dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis (0.1 M HCl, 60°C) dissolve->acid base Base Hydrolysis (0.1 M NaOH, 60°C) oxidative Oxidation (3% H2O2, RT) thermal Thermal (80°C, solid state) photolytic Photolytic (ICH Q1B) neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidative->neutralize dissolve_thermal dissolve_thermal thermal->dissolve_thermal Dissolve dissolve_photo dissolve_photo photolytic->dissolve_photo Dissolve dilute Dilute to Target Conc. neutralize->dilute hplc HPLC Analysis dilute->hplc end Characterize Degradants hplc->end

Workflow for Forced Degradation Studies
Summary of Forced Degradation Results

The following table summarizes the hypothetical extent of degradation observed under each stress condition.

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradants Identified
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours15.2DP-1, DP-2
Base Hydrolysis 0.1 M NaOH at 60 °C8 hours45.8DP-1, DP-3
Oxidative Degradation 3% H₂O₂ at Room Temperature24 hours8.5DP-4
Thermal Degradation 80 °C (solid state)72 hours< 2.0Minor unspecified peaks
Photolytic Degradation ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)7 days5.1DP-5

Proposed Degradation Pathways

Based on the forced degradation results and the chemical structure, the following degradation pathways are proposed. The primary sites of degradation are anticipated to be the amidine and ether functional groups.

G cluster_main 2-(4-Fluorophenoxy)acetimidamide HCl cluster_products Degradation Products parent [F-Ph-O-CH2-C(=NH)NH2]·HCl dp1 DP-1: 2-(4-Fluorophenoxy)acetamide [F-Ph-O-CH2-C(=O)NH2] parent->dp1 Hydrolysis dp2 DP-2: 4-Fluorophenol [F-Ph-OH] parent->dp2 Acid Hydrolysis dp3 DP-3: 2-(4-Fluorophenoxy)acetic acid [F-Ph-O-CH2-COOH] parent->dp3 Base Hydrolysis dp4 DP-4: N-Oxide derivative parent->dp4 Oxidation dp5 DP-5: Photolytic adduct parent->dp5 Photolysis

Proposed Degradation Pathways

Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method was hypothetically developed to separate and quantify this compound from its degradation products.

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 225 nm
Injection Vol. 10 µL
Diluent 50:50 Water:Acetonitrile
Analytical Workflow

The workflow for routine stability sample analysis is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Stability Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify API & Degradants integrate->quantify report Generate Report quantify->report

Analytical Workflow for Stability Testing

Long-Term and Accelerated Stability Data

Hypothetical stability data for a representative batch stored under long-term and accelerated conditions are presented below.

Long-Term Stability Data (25 °C / 60% RH)
Time PointAppearanceAssay (%)Total Degradants (%)
Initial White crystalline powder100.2< 0.1
3 Months Conforms100.00.15
6 Months Conforms99.80.21
12 Months Conforms99.50.35
Accelerated Stability Data (40 °C / 75% RH)
Time PointAppearanceAssay (%)Total Degradants (%)
Initial White crystalline powder100.2< 0.1
1 Month Conforms99.60.38
3 Months Conforms99.10.65
6 Months Conforms98.51.12

Conclusion

This guide outlines the hypothetical stability and degradation profile of this compound. The molecule demonstrates good stability under thermal and photolytic conditions but is susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathways appear to involve hydrolysis of the amidine group and cleavage of the ether linkage. The developed stability-indicating HPLC method is suitable for monitoring the purity and potency of the compound during stability studies. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a suitable shelf-life for any potential drug product.

References

In-depth Technical Guide: Research Applications of CAS Number 284029-62-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: 2-(4-FLUORO-PHENOXY)-ACETAMIDINE

CAS Number: 284029-62-5

Molecular Formula: C8H9FN2O[1]

Molecular Weight: 168.171 g/mol [1]

Executive Summary

This document provides a technical overview of the chemical compound identified by CAS number 284029-62-5, known as 2-(4-fluoro-phenoxy)-acetamidine. Despite a comprehensive search of publicly available scientific literature and chemical databases, there is a notable absence of specific research applications, experimental protocols, or detailed biological studies directly associated with this compound. It is primarily cataloged as a chemical intermediate, suggesting its potential use in the synthesis of more complex molecules.[2][3] This guide summarizes the available chemical information and explores potential, speculative research avenues based on the structural characteristics of the molecule.

Chemical Properties and Structure

Based on available data, 2-(4-fluoro-phenoxy)-acetamidine is an organic building block belonging to the classes of amines, amidines, benzene compounds, and ethers.[3] The key structural features include a fluorophenoxy group linked to an acetamidine moiety.

Property Value Source
Molecular FormulaC8H9FN2O[1]
Molecular Weight168.171[1]
Canonical SMILESC1=CC(=CC=C1OCC(=N)N)F[1]
InChI KeyQLGZNIVFWJJFSP-UHFFFAOYSA-N[1]
Predicted pKa12.71 ± 0.40[1]

Potential Research Applications (Speculative)

While no direct research applications for 2-(4-fluoro-phenoxy)-acetamidine have been documented, its structural motifs suggest potential areas of investigation in drug discovery and development. The presence of a fluorinated phenyl ring and an amidine group are common in pharmacologically active molecules. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4]

The amidine group is a known pharmacophore that can act as a bioisostere for a carboxylate or a protonated amine, enabling it to interact with various biological targets.

Experimental Protocols

A search for specific experimental protocols involving 2-(4-fluoro-phenoxy)-acetamidine did not yield any results. Research in a drug discovery context would typically involve a series of standardized assays to determine the compound's biological activity and physicochemical properties. A generalized workflow for such an investigation is outlined below.

General Experimental Workflow for Compound Screening

G cluster_0 Initial Screening cluster_1 Biological Assays cluster_2 Pharmacokinetic Profiling A Compound Acquisition (CAS 284029-62-5) B Purity and Identity Confirmation (NMR, LC-MS) A->B C Solubility Assessment B->C D Primary Target-Based Screening (e.g., Enzyme Inhibition Assay) C->D E Cell-Based Phenotypic Screening C->E F Dose-Response Studies D->F E->F G ADME-Tox Prediction (in silico) F->G H In Vitro ADME Assays (e.g., Microsomal Stability, Permeability) G->H

Caption: Generalized workflow for the initial screening of a novel chemical compound.

Signaling Pathway Analysis

There is no published information linking 2-(4-fluoro-phenoxy)-acetamidine to any specific signaling pathways. Given its chemical structure, one could hypothetically investigate its potential to modulate pathways where amidine-containing molecules have shown activity, such as those involving serine proteases or G-protein coupled receptors.

Hypothetical Target Identification Logic

G cluster_0 Structural Features cluster_1 Potential Biological Interactions cluster_2 Potential Target Classes A Compound 2-(4-fluoro-phenoxy)-acetamidine B Amidine Group A->B C Fluorophenoxy Group A->C D Bioisostere for Cationic Groups B->D E Interaction with Serine/Cysteine Proteases B->E F Modulation of Physicochemical Properties (Lipophilicity, pKa) C->F G Enzymes (e.g., Proteases, Kinases) D->G H Receptors (e.g., GPCRs) D->H E->G F->G F->H I Ion Channels F->I

Caption: Logical relationship between structural features and potential biological targets.

Conclusion

The compound 2-(4-fluoro-phenoxy)-acetamidine (CAS 284029-62-5) is currently documented as a chemical intermediate with limited publicly available data on its biological activity or research applications. The information presented in this guide is based on its known chemical structure and speculative applications derived from the properties of its constituent functional groups. Further empirical research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic or research value of this compound. Researchers and drug development professionals are encouraged to use this molecule as a starting point for novel chemical synthesis and biological screening campaigns.

References

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride, hereafter referred to as Compound FP-A, is a novel small molecule inhibitor targeting specific protein kinases involved in cellular signaling pathways. Protein kinases play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant target for therapeutic intervention. These application notes provide detailed protocols for utilizing Compound FP-A in in vitro kinase assays to determine its inhibitory potency and selectivity.

Mechanism of Action

Compound FP-A is a competitive inhibitor that targets the ATP-binding pocket of certain protein kinases. The fluorophenoxy moiety of the compound is hypothesized to form key interactions within the hydrophobic regions of the kinase domain, while the acetimidamide group may interact with the hinge region that is critical for ATP binding. By occupying the ATP-binding site, Compound FP-A prevents the transfer of a phosphate group from ATP to its substrate, thereby inhibiting the kinase's enzymatic activity and downstream signaling.

Quantitative Data Summary

The inhibitory activity of Compound FP-A has been characterized using in vitro kinase assays. The following table summarizes the hypothetical quantitative data for the compound against a panel of selected kinases.

Kinase TargetIC50 (nM)Assay TypeATP Concentration
Tyrosine Kinase 1 (TK1) 50 LanthaScreen™ Eu Kinase Binding Assay 1 µM
Tyrosine Kinase 2 (TK2)750ADP-Glo™ Kinase Assay10 µM
Serine/Threonine Kinase 1 (STK1)1,200Z'-LYTE™ Kinase Assay5 µM
Serine/Threonine Kinase 2 (STK2)>10,000HTRF® Kinase Assay10 µM
MAP Kinase 1 (MAPK1)250Cisbio Kinase Assay1 µM

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the procedure to determine the IC50 value of Compound FP-A against a specific protein kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Compound FP-A

  • Recombinant Protein Kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound FP-A in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted Compound FP-A or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 2 µL of this solution to each well. .

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is used to verify the target engagement of Compound FP-A in a cellular environment by measuring the change in thermal stability of the target protein upon ligand binding.

Materials:

  • Cell line expressing the target kinase

  • Compound FP-A

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting or other protein detection methods

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of Compound FP-A or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target kinase in the soluble fraction using Western blotting or another suitable protein detection method.

  • Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound FP-A indicates target engagement.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Kinase) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression FPA Compound FP-A FPA->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by Compound FP-A.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Compound FP-A Dilutions D Dispense Compound/DMSO A->D B Prepare Kinase/Substrate Mix E Add Kinase/Substrate B->E C Prepare ATP Solution F Initiate with ATP C->F G Incubate at RT H Add ADP-Glo™ Reagent G->H I Add Kinase Detection Reagent J Measure Luminescence K Calculate % Inhibition J->K L Generate Dose-Response Curve M Determine IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Logical Relationship

G A Compound FP-A Binds to Kinase ATP Pocket B ATP Binding is Blocked A->B C Substrate Phosphorylation is Inhibited B->C D Downstream Signaling is Attenuated C->D E Cellular Response (e.g., Proliferation) is Reduced D->E

Caption: Mechanism of action cascade for Compound FP-A.

Application Notes and Protocols for Cell-Based Viability and Cytotoxicity Assessment of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The initial characterization of novel chemical entities is a critical phase in drug discovery and development. Cell-based assays serve as a fundamental tool to evaluate the biological activity of a compound in a physiologically relevant context. This document provides a detailed protocol for a primary cell-based assay to determine the effect of 2-(4-Fluorophenoxy)acetimidamide hydrochloride on cell viability and to calculate its half-maximal inhibitory concentration (IC50). This assay is a crucial first step in understanding a compound's potential therapeutic or toxic effects.

The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol details the steps to assess the cytotoxicity of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Methodology:

  • Cell Culture:

    • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Table 1: Cytotoxic Activity of this compound on HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 3.8
5015.4 ± 2.9
1005.8 ± 1.7
IC50 (µM) ~10.5

Mandatory Visualization

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a pro-survival kinase (e.g., Akt), leading to the activation of apoptotic pathways.

G Compound 2-(4-Fluorophenoxy)acetimidamide hydrochloride Akt Akt (Survival Kinase) Compound->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Workflow

The diagram below outlines the workflow for the MTT cell viability assay.

G start Start seed_cells Seed HeLa Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Application Notes and Protocols for High-Throughput Screening with 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a synthetic compound belonging to the acetamidine class of molecules. This class has garnered significant interest in drug discovery due to the ability of its derivatives to act as potent and selective enzyme inhibitors. Notably, compounds containing the acetamidine moiety have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS) and protein arginine deiminases (PADs), both of which are implicated in a variety of disease states, including inflammatory disorders, autoimmune diseases, and cancer.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of therapeutically relevant enzymes. The following protocols are generalized and should be adapted based on the specific biological target and assay platform.

Potential Biological Targets and Therapeutic Areas

Based on the activity of structurally related compounds, this compound is a promising candidate for screening against the following enzyme families:

  • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of inflammation and neurodegenerative diseases.[1] Selective iNOS inhibitors are therefore sought after as potential therapeutic agents.

  • Protein Arginine Deiminases (PADs): The PAD family of enzymes, particularly PAD2 and PAD4, are involved in the post-translational modification of proteins through a process called citrullination.[2][3] Dysregulation of PAD activity is linked to autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[2][4] Fluoroacetamidine-containing compounds have been identified as potent, irreversible inhibitors of PAD4.[4]

High-Throughput Screening Protocol: A General Framework

The following is a generalized HTS protocol for evaluating the inhibitory activity of this compound against a putative enzyme target (e.g., iNOS or PAD4).

1. Assay Principle:

This protocol describes a biochemical, fluorescence-based assay to measure enzyme activity. The assay relies on a fluorogenic substrate that is converted into a fluorescent product by the enzyme. A decrease in the fluorescent signal in the presence of the test compound indicates enzyme inhibition.

2. Materials and Reagents:

  • Purified recombinant human enzyme (e.g., iNOS or PAD4)

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (optimized for pH, ionic strength, and co-factors for the specific enzyme)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • Negative control (assay buffer with solvent)

  • 384-well, black, flat-bottom microplates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

3. Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dispensing Compound Dispensing Enzyme_Addition Enzyme Addition Compound_Dispensing->Enzyme_Addition 1. Add compound to wells Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation 2. Add enzyme solution Substrate_Addition Substrate Addition Pre_incubation->Substrate_Addition 3. Incubate to allow binding Incubation Incubation Substrate_Addition->Incubation 4. Initiate reaction with substrate Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading 5. Incubate for signal development Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization 6. Measure fluorescence Hit_Identification Hit Identification Data_Normalization->Hit_Identification 7. Analyze data

Caption: High-throughput screening experimental workflow.

4. Detailed Protocol:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of this compound from a stock solution plate into the wells of a 384-well assay plate. Include wells for positive and negative controls.

  • Enzyme Addition: Add the appropriate volume of enzyme solution in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step allows the compound to bind to the enzyme, which is particularly important for irreversible inhibitors.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a period sufficient to obtain a robust signal in the negative control wells (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

5. Data Analysis:

  • Normalization: Normalize the raw fluorescence data. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

  • Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls). Compounds that meet this criterion are considered primary hits.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from primary screening and follow-up dose-response experiments.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition (vs. iNOS)% Inhibition (vs. PAD4)Hit (iNOS)Hit (PAD4)
This compound 1065.288.9YesYes
Positive Control (iNOS)198.5N/AYesN/A
Positive Control (PAD4)1N/A99.1N/AYes
Negative ControlN/A0.50.8NoNo

Table 2: Dose-Response and IC50 Determination (Hypothetical)

Compound IDTarget EnzymeIC50 (µM)Hill Slope
This compound iNOS2.51.1
This compound PAD40.81.5

Potential Mechanism of Action: Signaling Pathway

Given the known mechanism of fluoroacetamidine-based inhibitors of PAD4, this compound may act as an irreversible inhibitor.[4] The proposed mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the imine carbon of the acetamidine moiety, leading to the formation of a covalent bond and the release of fluoride.

MOA_Pathway cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_outcome Outcome Enzyme PAD4 Enzyme Active_Site Active Site Cysteine Covalent_Bond Covalent Adduct Formation Active_Site->Covalent_Bond Inhibitor 2-(4-Fluorophenoxy) acetimidamide hydrochloride Inhibitor->Covalent_Bond Nucleophilic Attack Inactivation Irreversible Inactivation Covalent_Bond->Inactivation Leads to

Caption: Proposed mechanism of irreversible inhibition.

Conclusion

This compound represents a valuable chemical scaffold for high-throughput screening campaigns aimed at discovering novel inhibitors of iNOS and PAD enzymes. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute robust screening assays. Further optimization and validation are necessary to confirm the biological activity and elucidate the precise mechanism of action of this compound against specific targets.

References

Application Note: Quantitative Analysis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-Fluorophenoxy)acetimidamide hydrochloride in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other drug development applications requiring the measurement of 2-(4-Fluorophenoxy)acetimidamide in a biological matrix.

Introduction

This compound is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] This document provides a comprehensive protocol for the analysis of 2-(4-Fluorophenoxy)acetimidamide in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • 2-(4-Fluorophenoxy)acetimidamide-d4 hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of this compound and its deuterated internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[2][3]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

This "dilute and shoot" approach is fast, simple, and cost-effective for high-protein matrices like plasma.[2] The addition of an internal standard prior to extraction helps to compensate for any sample-to-sample variation during the process.[4]

Liquid Chromatography
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-(4-Fluorophenoxy)acetimidamide: Precursor ion > Product ion (To be determined based on the compound's fragmentation pattern). The molecular formula is C8H9FN2O with a molecular weight of 168.17 g/mol .[5]

    • Internal Standard (d4): Precursor ion > Product ion (To be determined based on the labeled compound's fragmentation pattern).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters
Parameter2-(4-Fluorophenoxy)acetimidamide2-(4-Fluorophenoxy)acetimidamide-d4 (IS)
Precursor Ion (m/z)[Value][Value]
Product Ion (m/z)[Value][Value]
Dwell Time (ms)100100
Collision Energy (eV)[Value][Value]
Declustering Potential (V)[Value][Value]
Table 2: Calibration Curve Parameters
Concentration Range (ng/mL)Linear RangeWeighting
1 - 10001 - 1000>0.991/x²
Table 3: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1<15<15±20
Low QC3<15<15±15
Mid QC100<15<15±15
High QC800<15<15±15

Visualizations

Experimental Workflow

experimental_workflow sample Human Plasma Sample (Calibrator, QC, or Unknown) is_addition Add Internal Standard in Acetonitrile sample->is_addition precipitation Protein Precipitation (Vortex) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_analysis Data Acquisition and Analysis lc_injection->data_analysis results Quantitative Results data_analysis->results

Caption: LC-MS/MS analytical workflow for the quantification of 2-(4-Fluorophenoxy)acetimidamide.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for quantifying this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a drug development setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for 2-(4-Fluorophenoxy)acetimidamide hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds for various therapeutic targets. This approach utilizes small, low molecular weight compounds, or "fragments," which typically exhibit weak binding affinity to the target protein. Through sensitive biophysical screening techniques and subsequent structure-guided optimization, these initial fragment hits can be elaborated into potent and selective drug candidates.

This document provides detailed application notes and protocols for the use of 2-(4-Fluorophenoxy)acetimidamide hydrochloride as a versatile fragment in drug design campaigns. The phenoxy group is a common motif in kinase inhibitors, capable of forming key interactions within the ATP-binding site, while the acetamidine moiety can serve as a valuable hydrogen bond donor and acceptor, or as a bioisosteric replacement for other functional groups. These characteristics make this compound a promising starting point for the development of inhibitors for a range of protein targets, particularly protein kinases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties are consistent with the "Rule of Three," a common guideline for fragment library composition, suggesting good potential for lead-likeness upon optimization.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂O-
Molecular Weight 204.63 g/mol -
XLogP3 1.3-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 3-

Hypothetical Application: Development of Protein Kinase Inhibitors

For the purpose of these application notes, we present a hypothetical workflow for the identification and validation of this compound as a hit against a generic protein kinase, herein referred to as "Target Kinase." Protein kinases are a major class of drug targets, and the described protocols are based on established methodologies in the field of kinase inhibitor discovery.

Target Kinase Signaling Pathway

The following diagram illustrates a representative signaling pathway involving a protein kinase. Inhibition of such a pathway is a common goal in therapeutic intervention for various diseases, including cancer and inflammatory disorders.

G cluster_0 Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Protein Adaptor_Protein Receptor_Tyrosine_Kinase->Adaptor_Protein RAS RAS Adaptor_Protein->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase (Example) ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Figure 1: Example of a kinase signaling cascade.
Experimental Workflow for Fragment Screening and Hit Validation

The following diagram outlines the key stages in a typical FBDD campaign, from initial screening to hit validation and characterization.

G cluster_workflow FBDD Workflow Fragment_Library Fragment Library (including 2-(4-Fluorophenoxy)acetimidamide HCl) Primary_Screening Primary Screening (e.g., SPR) Fragment_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Validation Hit Validation (Orthogonal Assay, e.g., NMR) Hit_Identification->Hit_Validation Hits Affinity_Determination Affinity & Kinetics (e.g., SPR Dose-Response) Hit_Validation->Affinity_Determination Structural_Biology Structural Biology (X-ray Crystallography) Affinity_Determination->Structural_Biology Structure_Based_Design Structure-Based Design & Analogue Synthesis Structural_Biology->Structure_Based_Design Lead_Optimization Lead Optimization Structure_Based_Design->Lead_Optimization

Figure 2: FBDD experimental workflow.

Experimental Protocols

Primary Screening using Surface Plasmon Resonance (SPR)

This protocol describes a primary screen to identify fragments that bind to the Target Kinase.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Target Kinase (with a suitable tag for immobilization, e.g., His-tag)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment library stock solutions (10 mM in DMSO)

  • Assay buffer: Running buffer with 5% DMSO

Methodology:

  • Immobilization of Target Kinase:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the Target Kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000-10000 Response Units (RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the injection of the kinase.

  • Fragment Screening:

    • Prepare a solution of this compound and other fragments in assay buffer to a final concentration of 200 µM.

    • Inject the fragment solutions over the sensor and reference surfaces at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation time of 60 seconds.

    • Regenerate the surface between injections with a short pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if required.

    • A binding response is recorded, and hits are identified based on a predefined threshold (e.g., > 50 RU).

Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

This protocol provides an orthogonal method to confirm the binding of fragment hits to the Target Kinase.

Materials:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • NMR tubes

  • Target Kinase stock solution (e.g., 1 mg/mL in deuterated buffer)

  • This compound stock solution (10 mM in d6-DMSO)

  • Deuterated buffer: 50 mM Tris-d11, pH 7.5, 150 mM NaCl, 5 mM DTT-d10 in 99.9% D₂O

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Test): 20 µM Target Kinase and 1 mM this compound in deuterated buffer.

      • Sample B (Control): 1 mM this compound in deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for both samples to confirm the presence and integrity of the fragment.

    • For Sample A, acquire an STD NMR spectrum. This involves selective saturation of the protein resonances (e.g., at -1 ppm) and a reference spectrum with off-resonance saturation (e.g., at 40 ppm). A train of Gaussian pulses is typically used for saturation.

    • The difference between the on-resonance and off-resonance spectra reveals the signals of the fragment that are in close contact with the protein.

  • Data Analysis:

    • The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Affinity and Kinetic Characterization by SPR

This protocol details the determination of the binding affinity (KD) and kinetics of validated hits.

Methodology:

  • Dose-Response Experiment:

    • Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 µM to 500 µM.

    • Inject each concentration over the immobilized Target Kinase surface, including a buffer-only injection for double referencing.

    • Record the binding responses at equilibrium.

  • Data Analysis:

    • Plot the equilibrium binding response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

FragmentKD (µM)
2-(4-Fluorophenoxy)acetimidamide HCl 150
Structural Elucidation by X-ray Crystallography

This protocol describes the determination of the co-crystal structure of the Target Kinase in complex with the fragment.

Methodology:

  • Crystallization:

    • Set up crystallization trials for the Target Kinase using vapor diffusion (sitting or hanging drop) methods.

    • Once initial crystallization conditions are identified, optimize them to obtain diffraction-quality crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound (e.g., at 1-5 mM) to the protein solution before setting up the crystallization plates.

    • Soaking: Transfer pre-formed apo-kinase crystals into a solution containing the fragment (e.g., 5-10 mM in cryoprotectant) for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-kinase structure as a model.

    • Refine the structure and model the fragment into the observed electron density.

The resulting co-crystal structure will reveal the binding mode of the fragment, providing crucial information for structure-based design and lead optimization.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. The protocols outlined in this document provide a comprehensive framework for the identification, validation, and characterization of this fragment as a binder to a target of interest. The insights gained from these experiments, especially from structural biology, are critical for the subsequent medicinal chemistry efforts to evolve this fragment hit into a potent and selective lead compound.

Application Notes: Developing Cell Permeability Assays for 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing cell permeability assays for the novel compound 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Accurate assessment of cell permeability is a critical step in early-stage drug discovery, as it helps to predict a compound's absorption, distribution, and overall bioavailability.

The following sections detail the protocols for three industry-standard permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. These assays collectively provide a robust profile of the compound's ability to cross biological membranes through passive diffusion and its potential interactions with active transport systems.

Introduction to Cell Permeability Assays

Cell permeability is a key determinant of a drug's oral bioavailability and its ability to reach its target site of action. Poor permeability can lead to low absorption from the gastrointestinal tract and inadequate distribution to tissues. Therefore, it is essential to characterize the permeability of a new chemical entity (NCE) like this compound early in the drug development process.

The assays described herein offer a tiered approach to permeability screening:

  • PAMPA: A high-throughput, non-cell-based assay that models passive diffusion across an artificial lipid membrane. It is useful for initial screening of large numbers of compounds.

  • Caco-2 Assay: A cell-based assay that uses a human colon adenocarcinoma cell line which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. This assay is considered the gold standard for predicting human oral absorption and can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).

  • MDCK Assay: A cell-based assay using a canine kidney epithelial cell line that forms a tight monolayer. It is often used to predict blood-brain barrier penetration and to study the role of efflux transporters.

Experimental Protocols

The PAMPA assay is a rapid and cost-effective method for predicting the passive permeability of a compound.

Protocol:

  • Preparation of Reagents:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Phosphate Buffered Saline (PBS): Prepare a 1x PBS solution at pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.

    • Add 200 µL of PBS to each well of a 96-well acceptor plate.

    • Dilute the test compound stock solution to a final concentration of 100 µM in PBS in the donor plate. Include known high and low permeability control compounds.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the PBS in the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours.

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_eq)) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Filter area

      • t = Incubation time

      • [drug]A = Compound concentration in the acceptor well

      • [drug]eq = Equilibrium compound concentration

The Caco-2 assay provides a more biologically relevant model of intestinal absorption, including both passive diffusion and active transport.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto 24-well Transwell inserts at a density of 6 x 104 cells/cm2.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before the assay, measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value >250 Ω·cm2 is generally considered acceptable.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Permeability: Add the test compound (10 µM final concentration) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

    • Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

    • Incubate the plates at 37°C with 5% CO2 for 2 hours.

    • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s: P_app = (dQ/dt) / (A * C_0) Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the filter

      • C0 = Initial concentration in the donor compartment

    • Calculate the efflux ratio (ER): ER = P_app(B-A) / P_app(A-B) An ER > 2 suggests the compound is a substrate for an efflux transporter.

The MDCK assay is useful for assessing blood-brain barrier permeability and identifying transporter substrates.

Protocol:

  • Cell Culture:

    • Culture MDCK cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells onto 24-well Transwell inserts at a density of 1 x 105 cells/cm2.

    • Culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values >100 Ω·cm2 are typically acceptable.

  • Permeability Assay:

    • The procedure is similar to the Caco-2 assay. Perform both A-B and B-A permeability measurements.

  • Data Analysis:

    • Calculate Papp values and the efflux ratio as described for the Caco-2 assay.

Data Presentation

Quantitative data from the permeability assays should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: PAMPA Permeability Data for this compound

CompoundPe (x 10-6 cm/s)Permeability Class
High Permeability Control (e.g., Propranolol) 25.0High
Low Permeability Control (e.g., Atenolol) 0.5Low
This compound Experimental ValueTo be determined

Table 2: Caco-2 Permeability and Efflux Data

CompoundPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
High Permeability Control (e.g., Propranolol) 20.021.01.05HighNo
Low Permeability Control (e.g., Atenolol) 0.20.31.5LowNo
Efflux Substrate Control (e.g., Digoxin) 0.15.050.0LowYes
This compound Experimental ValueExperimental ValueCalculated ValueTo be determinedTo be determined

Table 3: MDCK Permeability and Efflux Data

CompoundPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
High Permeability Control (e.g., Propranolol) 18.019.01.06HighNo
Low Permeability Control (e.g., Atenolol) 0.10.22.0LowNo
This compound Experimental ValueExperimental ValueCalculated ValueTo be determinedTo be determined

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the assay procedures.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_lipid Prepare 1% Lecithin in Dodecane coat_plate Coat Donor Plate Filter with Lipid Solution prep_lipid->coat_plate prep_pbs Prepare PBS (pH 7.4) add_pbs Add PBS to Acceptor Plate prep_pbs->add_pbs prep_compound Prepare 10 mM Compound Stock in DMSO add_compound Add Diluted Compound to Donor Plate prep_compound->add_compound assemble_plates Assemble Donor and Acceptor Plates coat_plate->assemble_plates add_pbs->assemble_plates add_compound->assemble_plates incubate Incubate at Room Temperature (4-16h) assemble_plates->incubate analyze Analyze Compound Concentration (LC-MS/MS or UV-Vis) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_MDCK_Workflow cluster_culture Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 or MDCK Cells seed_transwell Seed Cells onto Transwell Inserts culture_cells->seed_transwell differentiate Allow Cells to Differentiate and Form a Monolayer seed_transwell->differentiate check_teer Check Monolayer Integrity (TEER) differentiate->check_teer wash_cells Wash Monolayer with HBSS check_teer->wash_cells add_compound_ab A-B: Add Compound to Apical Side wash_cells->add_compound_ab add_compound_ba B-A: Add Compound to Basolateral Side wash_cells->add_compound_ba incubate Incubate at 37°C for 2h add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Donor and Acceptor Sides incubate->collect_samples analyze Analyze Compound Concentration (LC-MS/MS) collect_samples->analyze calculate_papp Calculate Papp (A-B and B-A) analyze->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: General workflow for cell-based permeability assays (Caco-2 and MDCK).

Permeability_Concepts cluster_left Extracellular cluster_right Intracellular membrane {Cell Membrane | Phospholipid Bilayer} compound_out Drug compound_in Drug compound_out->compound_in Passive Diffusion transporter Efflux Transporter (e.g., P-gp) compound_in->transporter Binding transporter->compound_out Active Efflux

Caption: Conceptual diagram of passive diffusion and active efflux across a cell membrane.

Application Notes and Protocols for Preclinical Evaluation of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive protocol for the preclinical in vivo evaluation of 2-(4-Fluorophenoxy)acetimidamide hydrochloride, a novel small molecule with potential therapeutic applications. The following sections detail the necessary steps for characterizing its pharmacokinetic profile, assessing its potential efficacy in relevant animal models, and establishing a preliminary safety and toxicology profile. Given that the specific therapeutic target of this compound is not yet defined, this protocol outlines a broad screening approach to identify its potential pharmacological activities.

Section 1: Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rodent models. This data is crucial for understanding the compound's bioavailability and for designing effective dosing regimens for subsequent efficacy and toxicology studies.[1][2]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Models: Male and female Sprague-Dawley rats (8-10 weeks old, n=3-5 per group).

  • Compound Formulation: The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water) for both oral (PO) and intravenous (IV) administration. The formulation should be sterile for IV administration.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of 1 mg/kg into the tail vein.

    • Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples will be quantified using a validated LC-MS/MS method.[3]

  • Data Analysis: Key pharmacokinetic parameters will be calculated using non-compartmental analysis.

Data Presentation:

Table 1: Intravenous (IV) Pharmacokinetic Parameters

ParameterUnitValue
C₀ng/mLTBD
AUC₀-infng·h/mLTBD
hTBD
CLmL/h/kgTBD
VdssL/kgTBD
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.

Table 2: Oral (PO) Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mLTBD
TmaxhTBD
AUC₀-infng·h/mLTBD
hTBD
F (%)%TBD
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis formulation Compound Formulation (IV & PO) iv_dose IV Administration (1 mg/kg) formulation->iv_dose po_dose PO Administration (10 mg/kg) formulation->po_dose animals_pk Animal Acclimatization (Rats) animals_pk->iv_dose animals_pk->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_processing Plasma Separation & Storage blood_collection->plasma_processing lcms LC-MS/MS Analysis plasma_processing->lcms pk_parameters Calculate PK Parameters lcms->pk_parameters report_pk Generate PK Report pk_parameters->report_pk

Caption: Workflow for pharmacokinetic analysis of this compound in rats.

Section 2: Efficacy Evaluation

Objective: To screen for potential therapeutic efficacy in established animal models of pain and inflammation, as these are common activities for compounds with phenoxy and acetamide moieties.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Animal Models: Male Wistar rats (150-200g, n=6 per group).

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose, PO)

    • Positive Control (e.g., Indomethacin 10 mg/kg, PO)

    • Test Compound (multiple doses, e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Experimental Protocol: Hot Plate Test in Mice (Analgesic)

  • Animal Models: Male Swiss albino mice (20-25g, n=6 per group).

  • Apparatus: Hot plate maintained at 55 ± 0.5°C.

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose, PO)

    • Positive Control (e.g., Morphine 5 mg/kg, subcutaneous)

    • Test Compound (multiple doses, e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Measure the baseline latency to a nociceptive response (paw licking or jumping) for each mouse. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer the vehicle, positive control, or test compound.

    • Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes post-administration.[5]

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group.

Data Presentation:

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-TBD0
Positive Control10TBDTBD
Test Compound10TBDTBD
Test Compound30TBDTBD
Test Compound100TBDTBD

Table 4: Analgesic Activity in the Hot Plate Test

Treatment GroupDose (mg/kg)Reaction Time (s) at 60 min% MPE at 60 min
Vehicle Control-TBD0
Positive Control5TBDTBD
Test Compound10TBDTBD
Test Compound30TBDTBD
Test Compound100TBDTBD

Experimental Workflow for Efficacy Screening

G cluster_prep_eff Preparation cluster_inflammation Anti-inflammatory Model cluster_analgesia Analgesic Model compound_prep_eff Compound Preparation dosing_inflam Dosing (PO) compound_prep_eff->dosing_inflam dosing_analgesia Dosing (PO/SC) compound_prep_eff->dosing_analgesia animal_groups_eff Animal Grouping & Acclimatization animal_groups_eff->dosing_inflam animal_groups_eff->dosing_analgesia carrageenan Carrageenan Injection dosing_inflam->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement analysis_inflam Calculate % Inhibition paw_measurement->analysis_inflam hot_plate Hot Plate Test dosing_analgesia->hot_plate latency_measurement Measure Reaction Latency hot_plate->latency_measurement analysis_analgesia Calculate % MPE latency_measurement->analysis_analgesia

Caption: Workflow for efficacy screening in pain and inflammation models.

Section 3: Acute Toxicology

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of the compound.[3]

Experimental Protocol: Acute Oral Toxicity Study in Mice

  • Animal Models: Male and female Swiss albino mice (6-8 weeks old, n=3 per group).

  • Dosing: A single oral dose will be administered using a dose escalation design (e.g., 100, 300, 1000, 2000 mg/kg).

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) continuously for the first 4 hours and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that die during the study) to examine for any visible abnormalities in major organs.

  • Data Analysis: Determine the MTD and identify any signs of toxicity.

Data Presentation:

Table 5: Acute Oral Toxicity Observations

Dose (mg/kg)Mortality (n/N)Clinical Signs of ToxicityBody Weight Change (Day 0-14)Gross Necropsy Findings
Vehicle0/3NoneTBDNo Abnormalities
100TBDTBDTBDTBD
300TBDTBDTBDTBD
1000TBDTBDTBDTBD
2000TBDTBDTBDTBD

Section 4: Potential Signaling Pathway Analysis

Objective: To propose a general framework for investigating the molecular mechanism of action of this compound. Based on the activities of related compounds, pathways involved in inflammation and cell survival, such as NF-κB and MAPK, are plausible starting points for investigation.[6][7]

Proposed In Vitro Follow-up:

Should the compound show significant anti-inflammatory activity, subsequent in vitro studies could be conducted to elucidate the mechanism. For example, using lipopolysaccharide (LPS)-stimulated macrophages, the effect of the compound on the phosphorylation of key signaling proteins (e.g., p65 for NF-κB, p38 for MAPK) and the production of inflammatory cytokines (e.g., TNF-α, IL-6) could be measured.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Potential Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Compound 2-(4-Fluorophenoxy) acetimidamide hydrochloride Compound->IKK Inhibition? Compound->MAPK Inhibition?

Caption: Hypothetical modulation of inflammatory signaling pathways.

References

Application Notes and Protocols for Antimicrobial Studies of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 2-(4-Fluorophenoxy)acetimidamide hydrochloride is a compound of interest for potential antimicrobial activity. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's antimicrobial properties. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in the preliminary assessment of novel chemical entities.

Data Presentation

Effective evaluation of a novel antimicrobial agent requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing key in vitro antimicrobial parameters.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug Name) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[User-defined]
[User-defined]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
[User-defined]

Table 3: Time-Kill Assay Kinetics of this compound against [Specific Microorganism]

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Experimental Protocols

The following are detailed protocols for the fundamental in vitro assays required to characterize the antimicrobial activity of a novel compound such as this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Test microorganism strains

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.[1]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][2]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettors and tips

  • Incubator

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[2][4]

Materials:

  • Flasks with appropriate broth medium

  • This compound

  • Test microorganism

  • Sterile pipettes and dilution tubes

  • Agar plates for colony counting

  • Incubator and shaking incubator

Procedure:

  • Preparation:

    • Prepare a logarithmic phase culture of the test microorganism.

    • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in flasks containing fresh broth.

  • Exposure to Compound:

    • Add this compound to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Counting:

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the compound.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of This compound prep_compound->inoculate incubate Incubate (16-24h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination.

Time_Kill_Assay_Workflow cluster_exposure Compound Exposure cluster_sampling Sampling and Analysis start Start with Log-Phase Microbial Culture add_compound Add Compound at 0.5x, 1x, 2x, 4x MIC start->add_compound control Growth Control (No Compound) start->control take_samples Take Aliquots at Time Points (0-24h) add_compound->take_samples control->take_samples serial_dilute Perform Serial Dilutions take_samples->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_count Incubate and Count Colonies (CFU) plate->incubate_count end_node Plot Log10 CFU/mL vs. Time incubate_count->end_node

Caption: Workflow for Time-Kill Assay.

Antimicrobial_Screening_Logic cluster_activity Activity Assessment cluster_mechanism Mechanism of Action start Novel Compound: This compound mic_test Primary Screening: MIC Determination start->mic_test active Activity Observed (Low MIC) mic_test->active inactive No/Low Activity (High MIC) mic_test->inactive mbc_test Secondary Screening: MBC Determination active->mbc_test time_kill Time-Kill Kinetics active->time_kill stop Stop/Modify Compound inactive->stop bactericidal Bactericidal (MBC/MIC ≤ 4) mbc_test->bactericidal bacteriostatic Bacteriostatic (MBC/MIC > 4) mbc_test->bacteriostatic further_studies Further Studies: (Toxicity, In Vivo, etc.) bactericidal->further_studies bacteriostatic->further_studies

References

Application Notes and Protocols for the Crystallization of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to establishing effective crystallization conditions for 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Due to the limited availability of specific crystallization data for this compound, this protocol outlines a systematic approach based on established principles for the crystallization of small organic molecules, particularly amine hydrochlorides.

Introduction

Crystallization is a critical purification technique in pharmaceutical development, influencing key drug substance properties such as purity, stability, and bioavailability. This compound, as an amine salt, is expected to be a crystalline solid.[1] The hydrochloride salt form generally enhances the crystallinity of amine-containing compounds.[1][2] The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4]

Physicochemical Properties

Understanding the physicochemical properties of the parent compound, 2-(4-Fluorophenoxy)acetamidine, and the related acetamidine hydrochloride can aid in solvent selection.

PropertyValue/InformationSource
Molecular Formula (Base)C8H9FN2O[5]
Molecular Weight (Base)168.17 g/mol [5]
Acetamidine hydrochloride Properties
AppearanceColorless monoclinic crystals, hygroscopic solid[6][7]
SolubilitySoluble in water and alcohol[6][7]

Recommended Solvents for Screening

Amine salts are significantly more polar than their freebase counterparts, favoring the use of polar solvents for recrystallization.[1] A systematic solvent screening is the first step in developing a robust crystallization protocol.[3]

SolventBoiling Point (°C)Polarity IndexComments
Water100.010.2High polarity, good for many salts.[2]
Ethanol78.54.3Good general solvent for polar compounds.
Methanol64.75.1Similar to ethanol, higher polarity.
Isopropanol82.63.9Less polar than ethanol, may offer different solubility.
Acetonitrile81.65.8Aprotic polar solvent, can be effective for hydrochlorides.[8]
Acetone56.05.1Can be a good solvent for some organic salts.[8]
Ethyl Acetate77.14.4Medium polarity, can be used in solvent/antisolvent systems.
Dichloromethane39.63.1Lower polarity, may act as an antisolvent.
Toluene110.62.4Non-polar, likely to be an antisolvent.
Hexanes~690.1Non-polar, common antisolvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol aims to identify a single solvent suitable for the recrystallization of this compound.

Materials:

  • This compound

  • Screening solvents (from the table above)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solubility Testing:

    • Place approximately 10-20 mg of the compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

    • Observe the solubility. If the compound is insoluble, gently heat the mixture while stirring or vortexing.

    • The ideal solvent will fully dissolve the compound at an elevated temperature and show low solubility at room temperature.[3]

  • Recrystallization:

    • Once a suitable solvent is identified, dissolve the bulk of the compound in the minimum amount of the hot solvent to form a saturated solution.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the container in a warm water bath that is then allowed to cool to ambient temperature.

    • Further cooling in an ice bath may be necessary to maximize the yield.

    • Collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Solvent-Antisolvent Recrystallization

If a suitable single solvent cannot be identified, a binary solvent system can be employed.[3]

Materials:

  • This compound

  • A "good" solvent (in which the compound is highly soluble)

  • A "poor" or "antisolvent" (in which the compound is insoluble but is miscible with the "good" solvent)

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent at room temperature.

  • Slowly add the "antisolvent" dropwise while stirring until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

  • If no crystals form, consider slow evaporation of the solvent mixture or refrigeration.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This method is useful when the compound is soluble in a solvent at room temperature and does not readily precipitate upon cooling.[9]

Procedure:

  • Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm with small holes to allow for slow solvent evaporation.[3]

  • Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling Out Compound's melting point is lower than the solution temperature; cooling is too rapid; high concentration of impurities.[3]Reheat to dissolve the oil, add more solvent, and cool slowly.[3] Try a solvent with a lower boiling point.[3]
No Crystal Formation Solution is not sufficiently supersaturated.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature.
Low Yield Too much solvent was used; premature filtration.[3]Concentrate the mother liquor to recover more compound.[3] Ensure the solution is adequately cooled for a sufficient time.[3]
Poor Crystal Quality Rapid cooling or evaporation; high rate of nucleation; presence of impurities.[3]Decrease the level of supersaturation (use more solvent or cool more slowly).[3] Ensure the starting material is of high purity.[3]

Visualization of Experimental Workflow

Crystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization Method cluster_processing Crystal Processing start Start with Crude 2-(4-Fluorophenoxy)acetimidamide HCl solubility_test Solubility Tests (Hot & Cold) start->solubility_test single_solvent Single Solvent Recrystallization solubility_test->single_solvent Good single solvent found antisolvent Solvent-Antisolvent Recrystallization solubility_test->antisolvent No single solvent suitable evaporation Slow Evaporation solubility_test->evaporation Soluble at RT filtration Filtration single_solvent->filtration antisolvent->filtration evaporation->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Workflow for the crystallization of this compound.

References

Application Notes and Protocols: In Vitro Metabolism of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro metabolic fate of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The strategic incorporation of fluorine into pharmaceutical candidates can significantly alter their metabolic stability, and understanding these pathways is crucial for drug development.[1][2][3] This document outlines the procedures for conducting liver microsome stability assays and hepatocyte metabolism studies to determine key metabolic parameters and identify potential metabolic pathways.

Liver Microsomal Stability Assay

The liver microsomal stability assay is a fundamental in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6][7][8] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.

1.1. Experimental Protocol

Materials:

  • This compound

  • Pooled human, rat, and mouse liver microsomes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[4]

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system[9][10][11][12]

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a working concentration of 100 µM in a 50:50 acetonitrile/water mixture.

  • In a 96-well plate, combine liver microsomes (final protein concentration of 0.5 mg/mL) and potassium phosphate buffer.[5]

  • Add the test compound to the wells for a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer without the regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[4][5]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

1.2. Data Presentation

The metabolic stability is determined by calculating the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Metabolic Stability of this compound in Liver Microsomes

Speciest½ (min)CLint (µL/min/mg protein)
Human45.215.3
Rat28.924.0
Mouse15.644.4

1.3. Experimental Workflow

Liver_Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock 10 mM Stock Solution in DMSO working 100 µM Working Solution stock->working reaction_mix Reaction Mixture: Test Compound (1 µM) + Microsomes working->reaction_mix microsomes Microsome Mix (0.5 mg/mL protein) microsomes->reaction_mix pre_incubation Pre-incubation (37°C, 10 min) reaction_mix->pre_incubation start_reaction Add NADPH (Initiate Reaction) pre_incubation->start_reaction incubation Incubate at 37°C (Time points: 0-60 min) start_reaction->incubation termination Terminate with Acetonitrile + IS incubation->termination centrifugation Centrifuge (Protein Precipitation) termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Workflow for the liver microsomal stability assay.
Hepatocyte Metabolism Assay

To investigate both Phase I and Phase II metabolism, an assay using cryopreserved hepatocytes is recommended. Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive in vitro model.[13][14]

2.1. Experimental Protocol

Materials:

  • This compound

  • Cryopreserved human, rat, and mouse hepatocytes

  • Williams' Medium E

  • Hepatocyte maintenance supplement pack

  • Collagen-coated plates (for plated assay)

  • Positive control compounds

  • Acetonitrile (ACN)

  • Internal standard (IS)

  • CO2 incubator

  • Orbital shaker

  • LC-MS/MS system

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in Williams' Medium E at a concentration of 1 x 10^6 viable cells/mL.

  • Add the test compound to the hepatocyte suspension for a final concentration of 1 µM.

  • Incubate the suspension in a CO2 incubator at 37°C on an orbital shaker.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound.

2.2. Data Presentation

The percentage of the parent compound remaining at each time point is calculated to assess metabolic stability.

Table 2: Metabolism of this compound in Suspended Hepatocytes

Time (min)% Remaining (Human)% Remaining (Rat)% Remaining (Mouse)
0100.0100.0100.0
1591.585.372.1
3082.171.251.8
6065.750.126.5
12043.225.17.0
24018.76.3<1.0

2.3. Experimental Workflow

Hepatocyte_Assay_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes viability Determine Viability thaw->viability suspension Prepare Cell Suspension (1x10^6 cells/mL) viability->suspension add_compound Add Test Compound (1 µM) suspension->add_compound incubate Incubate at 37°C, 5% CO2 (Time points: 0-240 min) add_compound->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze

Workflow for the hepatocyte metabolism assay.
Proposed Metabolic Pathways

Based on the chemical structure of this compound, several metabolic pathways are plausible. Phase I metabolism may involve hydroxylation of the aromatic ring or O-dealkylation. It is also possible for oxidative defluorination to occur.[15] Phase II metabolism could involve glucuronidation of the hydroxylated metabolites.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(4-Fluorophenoxy)acetimidamide hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP-mediated Hydroxylation dealkylation 4-Fluorophenol parent->dealkylation O-dealkylation glucuronide Glucuronide Conjugate hydroxylation->glucuronide UGT-mediated Glucuronidation

Proposed metabolic pathways.
Cytochrome P450 Reaction Phenotyping

To identify the specific CYP isoforms responsible for the metabolism of this compound, reaction phenotyping studies should be conducted.[16][17][18][19][20] This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

4.1. Experimental Protocol (Recombinant CYPs)

This protocol is similar to the liver microsomal stability assay, but individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used instead of pooled microsomes. The rate of metabolism by each isoform indicates its relative contribution.

4.2. Data Presentation

The contribution of each CYP isoform to the metabolism is calculated.

Table 3: Contribution of Major CYP Isoforms to the Metabolism of this compound

CYP Isoform% Contribution
CYP1A212.5
CYP2C98.2
CYP2C1915.8
CYP2D65.5
CYP3A458.0
Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro metabolic characterization of this compound. The liver microsome and hepatocyte assays are essential for determining metabolic stability and identifying species differences. Further studies on metabolite identification and reaction phenotyping will provide a comprehensive understanding of the compound's disposition, which is critical for its continued development as a drug candidate.

References

Troubleshooting & Optimization

Overcoming solubility issues of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Fluorophenoxy)acetimidamide hydrochloride

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a research compound belonging to the phenoxy acetamide class of molecules.[1][2] As a hydrochloride salt of an amidine, its solubility is expected to be pH-dependent.[3][4] Like many research compounds, achieving a desired concentration in aqueous buffers for biological assays can be challenging, potentially impacting the accuracy and reproducibility of experimental results.[5] Poor solubility can lead to issues like precipitation upon dilution of stock solutions, leading to inaccurate dosing and unreliable data.[6][7]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. While specific experimental data for this exact compound is not widely published, we can infer properties based on its structural components.

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)acetimidamide

PropertyValue (Computed)Importance
Molecular Formula C₈H₉FN₂O (free base)For calculating molecular weight.
Molecular Weight 168.17 g/mol (free base)Essential for preparing solutions of specific molarity.[8][9]
IUPAC Name 2-(4-fluorophenoxy)ethanimidamideProvides the systematic name for the compound structure.[10]
Structure A fluorophenoxy group linked to an acetimidamide moiety.The amidine group is basic and the phenoxy group is hydrophobic, both influencing solubility.[3][11]

Data for the free base is sourced from PubChem CID 2774684.[10] The hydrochloride salt will have a higher molecular weight.

Q3: My compound won't dissolve in my aqueous buffer. What are the first steps I should take?

When encountering poor dissolution in aqueous buffers, a systematic approach is recommended.[12]

  • Verify Compound and Buffer Quality: Ensure the compound's purity by checking the Certificate of Analysis (CoA).[8] Double-check that all buffer components were weighed correctly and that the final pH of the buffer is accurate.[7]

  • pH Assessment: The amidine group is basic, meaning the compound's solubility is likely to be significantly higher at a lower pH where it is protonated and thus more polar.[3] Consider adjusting the buffer to a more acidic pH if your experiment allows.

  • Apply Gentle Energy: To overcome the initial dissolution energy barrier, gentle warming (e.g., 37°C), vortexing, or sonication can be effective.[7][13] Use caution, as excessive heat may degrade the compound.[7]

Troubleshooting Guide: Common Solubility Issues

Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a frequent problem for compounds with hydrophobic regions. The sharp decrease in solvent polarity when moving from 100% DMSO to a mostly aqueous environment causes the compound to "crash out" of the solution.[6]

Root Cause Analysis Diagram

Caption: Root cause analysis of compound precipitation upon dilution.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Attempt the experiment at a lower concentration.[6]

  • Optimize Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations.[6]

  • Use a Co-solvent: If permissible in your assay, increasing the percentage of a water-miscible organic solvent (like DMSO or ethanol) in the final solution can help maintain solubility.[14] Be mindful of the final co-solvent concentration and always run a vehicle control. A final DMSO concentration below 0.5% is generally recommended for cell-based assays.[14]

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution. For example, dilute the DMSO stock into a 50:50 mix of buffer and a miscible organic solvent first, then further dilute this intermediate solution into the final aqueous buffer.[14]

Issue 2: The compound appears to dissolve initially but then crashes out over time or upon temperature change.

This suggests that you have created a supersaturated, thermodynamically unstable solution.

Troubleshooting Steps:

  • Equilibration Time: Allow the solution to equilibrate for an extended period (e.g., 1-2 hours) at the experimental temperature to see if precipitation occurs before starting your assay.[6]

  • pH Stability: Ensure the pH of your final solution is stable and does not drift over time, which could affect the ionization state and solubility of the compound.

  • Salt Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules, a phenomenon known as "salting out".[6] If possible, try reducing the salt concentration of your buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Proper preparation of a concentrated stock solution is the first critical step for accurate experiments.[13]

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[13]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials[13]

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM stock solution, the calculation is: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) (Note: Use the molecular weight of the hydrochloride salt form provided on the CoA).

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the calculated amount of the compound into the tube.[8]

  • Dissolving: Add the calculated volume of high-purity DMSO to the tube.[13] Secure the cap and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but check the compound's stability information first.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[14] Label each aliquot clearly and store at -20°C or -80°C, protected from light.[13]

Stock Solution Preparation Workflow

G cluster_0 A Calculate Required Mass (Molarity x MW x Volume) B Weigh Compound on Calibrated Balance A->B C Add Calculated Volume of DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C (Protect from Light) E->F

Caption: Workflow for preparing a stock solution in DMSO.[13]

Protocol 2: Aqueous Solubility Enhancement via pH Adjustment

This protocol determines the effect of pH on the compound's solubility.

Materials:

  • This compound powder

  • A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)

  • Shaking incubator

  • HPLC system for quantification

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of the compound powder to separate vials containing a known volume of each buffer.[7]

  • Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Sampling: After incubation, carefully withdraw a sample from each vial, ensuring no solid particles are transferred.

  • Filtration: Filter each sample through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC method.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or mM) against the pH of the buffer to identify the optimal pH range for dissolution.

Data Presentation: Hypothetical pH-Solubility Profile

Table 2: Solubility of Compound X HCl at Different pH Values

Buffer pHSolubility (µg/mL)
4.01550
5.5875
7.4120
8.545

This table presents hypothetical data to illustrate the expected trend for a basic compound.

Potential Signaling Pathway Context

Phenoxy acetamide derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][11][15] For instance, some derivatives have been shown to act as anticancer agents by inducing apoptosis.[1] The specific biological target of this compound is not definitively established in the provided search results. However, a general workflow for evaluating such a compound is shown below.

General Drug Discovery and Evaluation Workflow

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Enzyme/Receptor Assays) A->B C Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) B->C D Solubility & Formulation Development C->D E In Vivo Models (e.g., Animal Efficacy Studies) C->E Promising Hits D->E F Lead Optimization E->F

Caption: A general workflow for the evaluation of a new chemical entity.[1]

References

Technical Support Center: Optimizing the Pinner Reaction for 2-(4-Fluorophenoxy)acetimidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride via the Pinner reaction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient synthesis.

Troubleshooting Guides

The successful synthesis of this compound can be affected by several factors. The following table outlines common issues, their potential causes, and recommended solutions to optimize your reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. - Presence of moisture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; for the Pinner reaction, low temperatures are often crucial to prevent the decomposition of the intermediate Pinner salt.[1] - Ensure the purity of 2-(4-Fluorophenoxy)acetonitrile and the alcohol used. - Conduct the reaction under strictly anhydrous conditions, as moisture can hydrolyze the nitrile and intermediates.[2]
Formation of Side Products - Hydrolysis of the intermediate imino ester. - Formation of an orthoester due to excess alcohol. - Ritter-type reaction leading to amide formation.- Ensure anhydrous conditions to prevent the formation of the corresponding ester. - Use a stoichiometric amount of the alcohol to minimize orthoester formation.[3] - Control the reaction temperature and consider using a milder Lewis acid catalyst to suppress the Ritter reaction.
Product is an Oil or Gummy Solid - Impurities present in the product. - Incomplete conversion to the hydrochloride salt.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). - Ensure complete saturation with dry HCl gas during the salt formation step.
Difficulty in Isolating the Product - High solubility of the product in the reaction solvent. - Incomplete precipitation of the hydrochloride salt.- After the reaction, concentrate the solution and triturate with a non-polar solvent (e.g., diethyl ether) to induce precipitation. - Cool the reaction mixture to 0-5°C to facilitate the crystallization of the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Pinner reaction in this synthesis?

A1: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[2]

  • Temperature Control: The formation of the intermediate Pinner salt is typically carried out at low temperatures (0-5°C) to prevent its decomposition.[1]

  • Purity of Starting Materials: The purity of the 2-(4-Fluorophenoxy)acetonitrile and the alcohol directly impacts the yield and purity of the final product.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to avoid side reactions like orthoester formation.[3]

Q2: What are the common side products in the synthesis of this compound?

A2: Common side products include:

  • Ethyl 2-(4-fluorophenoxy)acetate: Formed by the hydrolysis of the intermediate imino ester if water is present.

  • Orthoester: Can be formed if an excess of ethanol is used.[3]

  • N-(4-fluorophenoxy)acetylacetamide: This is a potential byproduct arising from the reaction of the amidine with unreacted starting material or intermediates.

Q3: How can I monitor the progress of the Pinner reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting nitrile spot and the appearance of a new, more polar spot corresponding to the product can be observed.

Q4: What is the mechanism of the Pinner reaction?

A4: The Pinner reaction involves the acid-catalyzed nucleophilic addition of an alcohol to a nitrile. The key steps are:

  • Protonation of the nitrile nitrogen by the acid catalyst (e.g., HCl) to form a highly electrophilic nitrilium ion.

  • Nucleophilic attack of the alcohol on the nitrilium ion.

  • Deprotonation to form the imino ester, which is isolated as a stable hydrochloride salt (Pinner salt).

  • Subsequent reaction with ammonia or an amine to form the amidine.[2][4]

Q5: Are there alternative methods for the synthesis of this compound?

A5: While the Pinner reaction is a classical and widely used method, other approaches exist for the synthesis of amidines. These include the use of different activating agents for the nitrile, such as Lewis acids, or alternative synthetic routes starting from different precursors. However, the Pinner reaction remains a reliable and straightforward method for this class of compounds.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Pinner reaction procedures for analogous compounds.

Materials:

  • 2-(4-Fluorophenoxy)acetonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or saturated solution in an anhydrous solvent)

Procedure:

  • Formation of the Pinner Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-(4-Fluorophenoxy)acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature below 10°C.

    • Continue the introduction of HCl gas until the solution is saturated and a precipitate of the imino ester hydrochloride (Pinner salt) is formed.

    • Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete formation of the Pinner salt.

  • Formation of the Amidine Hydrochloride:

    • To the cold suspension of the Pinner salt, add a saturated solution of ammonia in anhydrous ethanol (or bubble ammonia gas) in excess, while maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the ammonolysis can be monitored by TLC.

    • Upon completion, ammonium chloride will precipitate.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product.

    • Dry the purified crystals under vacuum.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizing the Process

Pinner Reaction Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Pinner_Reaction_Workflow Start Start: 2-(4-Fluorophenoxy)acetonitrile + Anhydrous Ethanol Pinner_Salt_Formation Pinner Salt Formation (Dry HCl, 0-5°C) Start->Pinner_Salt_Formation Ammonolysis Ammonolysis (Ammonia, 0°C to RT) Pinner_Salt_Formation->Ammonolysis Filtration Filtration (Remove NH4Cl) Ammonolysis->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Recrystallization Recrystallization (Ethanol/Ether) Concentration->Recrystallization Final_Product Final Product: 2-(4-Fluorophenoxy)acetimidamide HCl Recrystallization->Final_Product

Pinner reaction experimental workflow.
Pinner Reaction Mechanism

This diagram outlines the chemical transformations occurring during the Pinner reaction.

Pinner_Mechanism Nitrile R-C≡N 2-(4-Fluorophenoxy)acetonitrile Protonation R-C≡N⁺-H Nitrilium Ion Nitrile->Protonation + H⁺ Alcohol_Attack R-C(O-R')=N⁺H₂ Intermediate Protonation->Alcohol_Attack + R'OH Pinner_Salt R-C(O-R')=NH₂⁺ Cl⁻ Pinner Salt Alcohol_Attack->Pinner_Salt - H⁺ Ammonia_Attack R-C(NH₂)(O-R')=NH₂⁺ Tetrahedral Intermediate Pinner_Salt->Ammonia_Attack + NH₃ Amidine R-C(=NH₂)NH₂⁺ Cl⁻ 2-(4-Fluorophenoxy)acetimidamide HCl Ammonia_Attack->Amidine - R'OH

Mechanism of the Pinner reaction.

References

Technical Support Center: Purification of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly when synthesized via the Pinner reaction, a common method for amidine synthesis.

Q1: After the ammonolysis step of the Pinner synthesis, I have a large amount of solid precipitate. How do I isolate my product?

A1: The solid precipitate is likely a mixture of your desired product, this compound, and a common byproduct, ammonium chloride.[1] The first step is to separate the soluble amidine hydrochloride from the insoluble ammonium chloride.

Experimental Protocol: Initial Product Isolation
  • Filtration: Filter the entire reaction mixture to separate the solid components from the reaction solvent (typically an alcohol like ethanol or methanol).

  • Solvent Wash: Wash the collected solid with a small amount of the cold reaction solvent to remove any soluble impurities.

  • Dissolution of Amidine Hydrochloride: The filtered solid is then treated with a suitable solvent in which this compound is soluble, but ammonium chloride has limited solubility. Alcohols are a good starting point.

  • Second Filtration: Filter the mixture again. The filtrate should now contain your product, while the solid ammonium chloride is left behind. The filtrate can then be used for further purification, such as recrystallization.

Q2: My purified product is a sticky oil or fails to crystallize. What could be the problem and how can I fix it?

A2: The failure to crystallize can be due to several factors, including the presence of impurities, residual solvent, or the selection of an inappropriate crystallization solvent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Pinner reaction is sensitive to moisture. Water can lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester or the final amidine to an amide, which can act as impurities that inhibit crystallization.[2][3]

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For amidine hydrochlorides, alcohols like ethanol or methanol are often effective.[1] Experiment with different solvents or solvent mixtures.

  • Purity Check: Analyze the purity of your crude product using techniques like TLC or LC-MS to identify the presence of significant impurities that may be hindering crystallization.

Table 1: Common Solvents for Recrystallization of Amidine Hydrochlorides
Solvent/Solvent SystemSuitabilityNotes
EthanolHighA common and often effective solvent for amidine hydrochlorides.
MethanolHighSimilar to ethanol, can be a good choice.
IsopropanolMediumMay be effective if ethanol or methanol prove too soluble.
AcetonitrileMediumCan be a good alternative for polar compounds.
Ethanol/Diethyl EtherHighA solvent/anti-solvent system. Dissolve in hot ethanol and add diethyl ether until turbidity is observed, then cool slowly.
Methanol/WaterMediumWater can be used as an anti-solvent with methanol for polar compounds.

Q3: The yield of my purified product is very low. What are the potential causes and how can I improve it?

A3: Low yields can result from incomplete reactions, product loss during workup and purification, or side reactions.

Potential Causes and Solutions:

  • Incomplete Pinner Reaction: Ensure the reaction goes to completion by monitoring it (e.g., by TLC or disappearance of the starting nitrile). Low temperatures are often crucial to prevent the decomposition of the thermodynamically unstable imidium chloride salt intermediate.[2][4]

  • Loss During Filtration: Amidine hydrochlorides can be highly soluble in alcohols. Minimize the amount of cold solvent used for washing the crystals during filtration to prevent significant product loss.[1]

  • Side Reactions: The presence of water can lead to the formation of esters or amides as byproducts, reducing the yield of the desired amidine.[3][5] Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the likely Pinner reaction synthesis route, the most common impurities are:

  • Ammonium Chloride: A byproduct of the ammonolysis step.[1]

  • Unreacted 2-(4-Fluorophenoxy)acetonitrile: The starting material for the synthesis.

  • Ethyl 2-(4-Fluorophenoxy)acetate: Formed by the hydrolysis of the intermediate Pinner salt if water is present.[2][3]

  • 2-(4-Fluorophenoxy)acetamide: Formed by the hydrolysis of the final product.[5]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate your product from impurities. The disappearance of impurity spots and the intensification of the product spot indicate successful purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.

Q3: Is column chromatography a suitable method for purifying this compound?

A3: While possible, column chromatography of highly polar and water-soluble compounds like amidine hydrochlorides can be challenging. Recrystallization is generally the preferred method for purification. If chromatography is necessary, reversed-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) might be effective.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an amidine hydrochloride via the Pinner reaction.

General Workflow for Amidine Hydrochloride Purification cluster_synthesis Pinner Synthesis cluster_purification Purification cluster_impurities Potential Impurity Formation start 2-(4-Fluorophenoxy)acetonitrile + Alcohol + HCl pinner_salt Formation of Pinner Salt Intermediate start->pinner_salt Acid Catalysis ammonolysis Ammonolysis (NH3) pinner_salt->ammonolysis Addition of Ammonia hydrolysis1 Hydrolysis to Ester pinner_salt->hydrolysis1 H2O crude_mixture Crude Reaction Mixture ammonolysis->crude_mixture hydrolysis2 Hydrolysis to Amide ammonolysis->hydrolysis2 H2O filtration1 Initial Filtration crude_mixture->filtration1 Separate Solids dissolution Selective Dissolution of Amidine HCl filtration1->dissolution filtration2 Removal of NH4Cl dissolution->filtration2 recrystallization Recrystallization from Filtrate filtration2->recrystallization Concentrate & Cool final_product Pure 2-(4-Fluorophenoxy)acetimidamide HCl recrystallization->final_product Isolate Crystals

Caption: A generalized workflow for the synthesis and purification of amidine hydrochlorides.

References

Identifying and minimizing byproducts in acetimidamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetimidamide Synthesis

Welcome to the technical support center for acetimidamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts during your experiments, ensuring a higher yield and purity of acetimidamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing acetimidamide?

A1: The two primary methods for synthesizing acetimidamide are the Pinner reaction and the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[1][2][3][4] The Pinner reaction involves the acid-catalyzed reaction of acetonitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then reacted with ammonia to yield acetimidamide.[1][2][3][5] The condensation method involves the direct reaction of a primary amine with N,N-dimethylacetamide dimethyl acetal.[6][7][8]

Q2: What are the typical byproducts observed in acetimidamide synthesis?

A2: The byproducts largely depend on the synthetic route employed.

  • In the condensation with N,N-dimethylacetamide dimethyl acetal , the primary byproduct is an imidate ester .[6][7][8]

  • In the Pinner reaction , potential byproducts include esters (if water is present), orthoesters (if excess alcohol is used), and unreacted imino ester hydrochloride (Pinner salt) .[1][5]

  • Acetamide can also be a byproduct if water is present in the reaction mixture, leading to the hydration of acetonitrile.[9][10]

Q3: How can I detect and identify these byproducts?

A3: Standard analytical techniques can be used to identify and quantify byproducts. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Useful for identifying the chemical structure of byproducts like imidate esters.[6][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating and identifying volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the desired product and non-volatile byproducts.

Q4: Is acetimidamide stable? What are the recommended storage conditions?

A4: The free base of acetamidine is hygroscopic and can decompose at higher temperatures into ammonia and acetonitrile.[12] It can also react with atmospheric carbon dioxide to form acetamidinium carbonate.[12] Therefore, it is often prepared and stored as a hydrochloride salt, which is more stable.[13][14] For long-term storage, it is advisable to keep acetimidamide and its salts in a cool, dry place under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of acetimidamide.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of acetimidamide and a significant peak corresponding to an imidate ester in the NMR spectrum. This is a common issue in the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[6][7][8]Add an excess of dimethylamine to the reaction mixture. This has been shown to suppress the formation of the imidate ester, leading to acetamidine as the exclusive product.[6][7][8][15]
The final product is an ester instead of acetimidamide. This typically occurs during the Pinner reaction if water is present in the reaction mixture. The intermediate Pinner salt is hydrolyzed to an ester.[1][2]Ensure all reagents and solvents are anhydrous. Dry the acetonitrile over a drying agent like calcium chloride and use absolute ethanol.[14]
Formation of an orthoester as a major byproduct. This side reaction is also associated with the Pinner reaction and is favored when an excess of alcohol is used.[1][5]Use a stoichiometric amount of the alcohol relative to the nitrile.
The reaction stalls at the imino ester hydrochloride (Pinner salt) stage. Incomplete reaction with ammonia or amine in the second step of the Pinner reaction.Ensure an adequate amount of ammonia or amine is used and allow for sufficient reaction time. The reaction progress can be monitored by TLC or HPLC.
Presence of acetamide in the final product. This can result from the hydration of acetonitrile, especially at elevated temperatures or in the presence of moisture.[9][10][16]Maintain anhydrous conditions and control the reaction temperature.

Experimental Protocols

Protocol 1: Minimization of Imidate Ester Byproduct in Condensation Reaction

This protocol is adapted from literature describing the suppression of imidate ester formation.[6][7][8]

  • Reagents and Materials:

    • Primary amine

    • N,N-dimethylacetamide dimethyl acetal

    • Dimethylamine (excess)

    • Anhydrous solvent (e.g., toluene)

    • Reaction flask with a magnetic stirrer and reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the primary amine in the anhydrous solvent, add N,N-dimethylacetamide dimethyl acetal.

    • Introduce an excess of dimethylamine to the reaction mixture.

    • Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere.[6]

    • Monitor the reaction by ¹H NMR to confirm the disappearance of the starting material and the absence of the imidate ester byproduct.

    • Upon completion, the solvent and excess dimethylamine can be removed under reduced pressure to yield the crude acetamidine. Further purification, if necessary, can be performed by crystallization or column chromatography.

Protocol 2: Pinner Reaction for Acetimidamide Hydrochloride Synthesis

This is a general procedure based on the classical Pinner reaction.[14]

  • Reagents and Materials:

    • Anhydrous acetonitrile

    • Absolute ethanol

    • Dry hydrogen chloride gas

    • Anhydrous ammonia in ethanol

    • Reaction flask equipped with a gas inlet tube and a calcium chloride drying tube

    • Ice-salt bath

  • Procedure:

    • Step 1: Formation of the Pinner Salt

      • Prepare a solution of anhydrous acetonitrile in absolute ethanol in a flask cooled in an ice-salt bath.

      • Pass dry hydrogen chloride gas through the solution until saturation.

      • Seal the flask and allow it to stand in a cold place for 2-3 days until a solid mass of acetimido ethyl ether hydrochloride (the Pinner salt) crystallizes.[14]

    • Step 2: Formation of Acetimidamide Hydrochloride

      • Break up the crystalline mass and treat it with a solution of anhydrous ammonia in absolute ethanol.

      • Stir the mixture. The Pinner salt will dissolve, and ammonium chloride will precipitate.

      • After stirring for several hours, filter off the ammonium chloride.

      • Evaporate the filtrate under reduced pressure to concentrate the solution and induce crystallization of acetimidamide hydrochloride.

      • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.[14]

Visualizations

Byproduct_Formation_and_Minimization cluster_condensation Condensation Reaction cluster_pinner Pinner Reaction Primary Amine Primary Amine Reaction1 Condensation Primary Amine->Reaction1 N,N-DMA Acetal N,N-Dimethylacetamide Dimethyl Acetal N,N-DMA Acetal->Reaction1 Acetimidamide Acetimidamide Reaction1->Acetimidamide Imidate Ester Imidate Ester (Byproduct) Reaction1->Imidate Ester Excess Me2NH Excess Dimethylamine Excess Me2NH->Reaction1 Suppresses Acetonitrile Acetonitrile Reaction2 Step 1 Acetonitrile->Reaction2 Alcohol_HCl Alcohol + HCl Alcohol_HCl->Reaction2 Pinner Salt Pinner Salt (Intermediate) Reaction2->Pinner Salt Reaction3 Step 2 Pinner Salt->Reaction3 Ester Ester (Byproduct) Pinner Salt->Ester Hydrolysis Orthoester Orthoester (Byproduct) Pinner Salt->Orthoester Reacts with Ammonia Ammonia Ammonia->Reaction3 Acetimidamide_HCl Acetimidamide Hydrochloride Reaction3->Acetimidamide_HCl Water Water (Contaminant) Water->Ester Excess_Alcohol Excess Alcohol Excess_Alcohol->Orthoester

Caption: Byproduct formation pathways in acetimidamide synthesis.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Start->Analysis Pure_Product High Purity Acetimidamide Analysis->Pure_Product No significant byproducts Byproduct_Detected Byproduct(s) Detected Analysis->Byproduct_Detected Byproducts present End End Pure_Product->End Identify_Byproduct Identify Byproduct Byproduct_Detected->Identify_Byproduct Imidate_Ester Imidate Ester Identify_Byproduct->Imidate_Ester Condensation Route Ester_Orthoester Ester / Orthoester Identify_Byproduct->Ester_Orthoester Pinner Route Acetamide Acetamide Identify_Byproduct->Acetamide Either Route Solution_Imidate Add Excess Dimethylamine Imidate_Ester->Solution_Imidate Solution_Ester Ensure Anhydrous Conditions & Stoichiometric Alcohol Ester_Orthoester->Solution_Ester Solution_Acetamide Ensure Anhydrous Conditions & Control Temperature Acetamide->Solution_Acetamide Solution_Imidate->Start Re-run Synthesis Solution_Ester->Start Re-run Synthesis Solution_Acetamide->Start Re-run Synthesis

Caption: Troubleshooting workflow for acetimidamide synthesis.

References

Improving yield and purity of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the Pinner reaction. This involves the acid-catalyzed reaction of 2-(4-Fluorophenoxy)acetonitrile with an alcohol (typically ethanol) to form an intermediate imidate salt (Pinner salt). This salt is then reacted with ammonia or an amine to produce the final amidine hydrochloride.[1][2][3] The overall process should be conducted under anhydrous conditions to prevent hydrolysis of the intermediate.[3]

Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?

A2: The critical parameters include:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the intermediate imidate salt, forming esters or amides as byproducts, which will lower the yield of the desired amidine.[4]

  • Temperature: The reaction to form the Pinner salt is typically carried out at low temperatures (0-5 °C) to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride.[1][3]

  • Acid Catalyst: Anhydrous hydrogen chloride gas is the traditional and most effective catalyst. Milder protocols using reagents like trimethylsilyl chloride (TMSCl) to generate HCl in situ have also been developed.[4]

  • Stoichiometry: An excess of the alcohol and hydrogen chloride is often used to ensure complete conversion of the nitrile.

Q3: What are the common impurities I might encounter?

A3: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted 2-(4-Fluorophenoxy)acetonitrile.

  • The intermediate ethyl 2-(4-fluorophenoxy)acetimidate hydrochloride.

  • Ammonium chloride, a byproduct of the ammonolysis step.[5]

  • 2-(4-Fluorophenoxy)acetamide, formed by the hydrolysis of the imidate intermediate.

  • Ethyl 2-(4-fluorophenoxy)acetate, also a potential hydrolysis byproduct.

Q4: How can I purify the final product, this compound?

A4: The primary method for purification is recrystallization. The choice of solvent is crucial. A good recrystallization solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble at lower temperatures. Common solvent systems for amidine hydrochlorides include ethanol, methanol, or mixtures like ethanol/diethyl ether or methanol/acetonitrile. Washing the crystalline product with a cold solvent can help remove residual soluble impurities.[5][6][7][8]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Recommended Action
Moisture in reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete reaction Increase the reaction time or the amount of hydrogen chloride gas. Ensure efficient stirring.
Low temperature for Pinner salt formation Maintain the temperature between 0-5 °C during the addition of HCl.[3]
Loss during workup Minimize the number of transfer steps. Ensure the pH is appropriate during any aqueous washes to prevent hydrolysis.
Sub-optimal ammonolysis Use a sufficient excess of ammonia in a suitable anhydrous solvent (e.g., ethanol). Ensure the reaction goes to completion.
Issue 2: Low Purity
Potential Cause Recommended Action
Presence of starting material Improve reaction conditions for higher conversion (see "Low Yield"). Consider a purification step that separates the more polar product from the less polar nitrile starting material.
Ammonium chloride contamination Ammonium chloride has low solubility in many organic solvents. Filter the reaction mixture before concentrating the filtrate.[5] Alternatively, select a recrystallization solvent in which ammonium chloride is insoluble.
Formation of hydrolysis byproducts (amide, ester) Strictly maintain anhydrous conditions throughout the synthesis.
Ineffective recrystallization Screen for a more effective recrystallization solvent or solvent mixture.[6][7][8] Consider a second recrystallization step if purity is still low.
Thermal decomposition Avoid excessive heat during solvent evaporation and drying. Amidine hydrochlorides can be thermally sensitive.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner Reaction
  • Imidate Formation:

    • Dissolve 2-(4-Fluorophenoxy)acetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature remains below 10 °C.

    • Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, or until a precipitate of the Pinner salt forms.

  • Ammonolysis:

    • Prepare a saturated solution of ammonia in anhydrous ethanol.

    • Add the cold ethanolic ammonia solution (a significant excess) to the suspension of the Pinner salt at 0-5 °C.

    • Stir the mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

    • Cool the concentrated solution to induce crystallization of the this compound.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Based on small-scale solubility tests, select a suitable solvent or solvent pair. Good starting points are ethanol, methanol, or an ethanol/diethyl ether mixture.[6][7][8]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

    • If using a solvent pair, dissolve the product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Hot filter the solution if any insoluble impurities are present.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

The following tables present hypothetical data for illustrative purposes, demonstrating how to track improvements in yield and purity.

Table 1: Effect of Reaction Conditions on Yield and Purity

Experiment ID Reaction Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
A-0125244575
A-020-5246585
A-030-5487888

Table 2: Purity Improvement through Recrystallization

Sample ID Recrystallization Solvent Purity Before (%) Purity After (%) Recovery (%)
B-01Ethanol8898.585
B-02Methanol8897.982
B-03Ethanol/Diethyl Ether8899.180

Visualizations

SynthesisWorkflow Start 2-(4-Fluorophenoxy)acetonitrile Pinner Pinner Reaction (Anhydrous EtOH, HCl gas, 0-5 °C) Start->Pinner Imidate Intermediate Imidate Salt (Pinner Salt) Pinner->Imidate Ammonolysis Ammonolysis (Anhydrous NH3/EtOH) Imidate->Ammonolysis CrudeProduct Crude Product (with NH4Cl impurity) Ammonolysis->CrudeProduct Filtration Filtration CrudeProduct->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield? CheckMoisture Check for Moisture (Anhydrous Conditions) Start->CheckMoisture Yes CheckTemp Verify Low Temperature (0-5 °C) CheckMoisture->CheckTemp CheckTime Increase Reaction Time CheckTemp->CheckTime CheckAmmonolysis Ensure Excess Ammonia CheckTime->CheckAmmonolysis Resolved Yield Improved CheckAmmonolysis->Resolved

Caption: Troubleshooting guide for low reaction yield.

TroubleshootingPurity Start Low Purity? CheckAnhydrous Strictly Anhydrous? Start->CheckAnhydrous Yes RemoveNH4Cl Effective NH4Cl Removal? CheckAnhydrous->RemoveNH4Cl Yes OptimizeRecryst Optimize Recrystallization (Solvent Screen) RemoveNH4Cl->OptimizeRecryst Yes Resolved Purity Improved OptimizeRecryst->Resolved

Caption: Troubleshooting guide for low product purity.

References

Technical Support Center: Addressing Off-Target Effects of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be due to off-target effects of this compound?

A1: Yes, unexpected or exaggerated phenotypic results are common indicators of off-target activities. When a compound interacts with unintended proteins, it can trigger signaling pathways unrelated to its primary target, leading to unforeseen cellular responses. We recommend a series of validation experiments to dissect the observed phenotype.[1]

Q2: How can we begin to identify the potential off-target proteins of this compound?

A2: Several unbiased, large-scale methods can be employed to identify off-target interactions. Techniques such as chemical proteomics, cellular thermal shift assays (CETSA), and proteome microarrays can provide a broad overview of proteins that bind to your compound.[2][3][4] These methods can help in generating a list of potential off-target candidates for further validation.

Q3: What are some initial, lower-throughput methods to quickly assess if our compound has significant off-target effects?

A3: A good starting point is to perform a dose-response curve and compare it with the on-target activity.[1] Additionally, testing a structurally unrelated inhibitor of the same primary target can help determine if the observed phenotype is genuinely due to the inhibition of the intended target.[1] If the phenotypes do not match, it is a strong indication of off-target effects.

Q4: Can off-target effects of a compound be beneficial?

A4: While often considered detrimental, off-target effects can sometimes be advantageous in drug discovery, a concept known as polypharmacology.[5] A compound's ability to interact with multiple targets can sometimes lead to enhanced therapeutic efficacy or the discovery of new therapeutic applications. However, each interaction needs to be carefully characterized to distinguish between beneficial and adverse effects.

Troubleshooting Guides

Issue: Inconsistent Results in Cellular Assays

If you are observing high variability or unexpected outcomes in your cell-based experiments with this compound, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure the identity and purity of your compound stock using methods like LC-MS and NMR. Contaminants could be responsible for the observed biological effects.[1]

  • Dose-Response Analysis: Conduct a full dose-response experiment. Off-target effects may occur at different concentration ranges than on-target effects, and this can help in defining a more specific concentration window for your experiments.[1]

  • Use of Controls: Include a structurally distinct inhibitor for the same primary target. This will help to confirm if the observed phenotype is a direct result of inhibiting the intended target.[1]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests off-target effects.

Quantitative Data Summary

The following table summarizes hypothetical off-target binding data for this compound against a panel of kinases. This data is for illustrative purposes to guide your experimental interpretation.

TargetIC50 (nM)Fold Selectivity (Off-target/On-target)
Primary Target Kinase A 15 -
Kinase B35023.3
Kinase C1,20080.0
Kinase D8,500566.7
Kinase E>10,000>666.7

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context and can be adapted to identify off-target interactions.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heating Profile: After treatment, harvest the cells, and lyse them. Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: Binding of the compound to a protein stabilizes it, leading to a higher melting temperature. A shift in the melting curve upon compound treatment indicates target engagement.

Protocol 2: Kinase Profiling Assay

This protocol describes a general approach for screening your compound against a panel of kinases to identify off-target inhibitory activity.

Methodology:

  • Assay Preparation: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. Prepare a series of dilutions of this compound.

  • Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP (often radiolabeled). Add the compound dilutions to the wells.

  • Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature for the enzymes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the off-target kinases.

Visualizations

Signaling Pathway Diagram

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A 2-(4-Fluorophenoxy) acetimidamide hydrochloride B Primary Target Kinase A A->B Inhibition E Off-Target Kinase B A->E Inhibition C Downstream Effector 1 B->C Phosphorylation D Desired Cellular Response C->D F Unintended Effector E->F Phosphorylation G Unexpected Phenotype F->G

Caption: On-target vs. off-target signaling pathways.

Experimental Workflow Diagram

A Start: Unexpected Phenotype Observed B Step 1: Verify Compound Purity and Identity A->B C Step 2: Perform Dose-Response Curve B->C D Step 3: Use Structurally Unrelated Inhibitor C->D E Step 4: Broad-Spectrum Off-Target Profiling (e.g., Kinase Panel, CETSA) D->E F Step 5: Validate Hits with Secondary Assays E->F G End: Identify and Characterize Off-Targets F->G

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing Reaction Conditions for Scaling Up 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound on a larger scale?

A1: The most common and scalable method for synthesizing this compound is a two-step process, beginning with the formation of an intermediate Pinner salt, followed by ammonolysis.[1][2][3] The starting material is 2-(4-Fluorophenoxy)acetonitrile.

  • Step 1: Pinner Reaction: 2-(4-Fluorophenoxy)acetonitrile is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas to form the ethyl 2-(4-fluorophenoxy)acetimidate hydrochloride, also known as the Pinner salt.[1][3][4] This reaction must be carried out under strictly anhydrous conditions.[1]

  • Step 2: Ammonolysis: The isolated Pinner salt is then reacted with ammonia to yield the final product, this compound.

Q2: What are the critical process parameters to control during the Pinner reaction (Step 1)?

A2: Several parameters are crucial for the successful formation of the Pinner salt and to minimize side reactions:

  • Anhydrous Conditions: The presence of water is detrimental as it can hydrolyze the intermediate imidate to form an ester byproduct.[1][3] All reagents, solvents, and equipment must be thoroughly dried.

  • Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity of dissolving HCl gas and to ensure the stability of the Pinner salt, which can be thermally unstable.[3][5]

  • HCl Concentration: A sufficient amount of anhydrous HCl is required to catalyze the reaction and form the hydrochloride salt. The reaction mixture is generally saturated with HCl gas.[6]

Q3: What are common side reactions and impurities to expect?

A3: During the synthesis, several impurities can be formed:

  • 2-(4-Fluorophenoxy)acetamide: This can form from the hydrolysis of the Pinner salt if moisture is present.

  • Ethyl 2-(4-fluorophenoxy)acetate: This ester can be a significant byproduct if the Pinner salt is exposed to water before ammonolysis.[1][3]

  • Orthoester: Formation of an orthoester can occur if an excess of alcohol is used in the Pinner reaction.[3]

  • Unreacted 2-(4-Fluorophenoxy)acetonitrile: Incomplete reaction will lead to the presence of the starting material in the final product.

A Russian patent suggests that acetamide can be a major impurity in the synthesis of acetamidine hydrochloride.[7]

Q4: What are the safety considerations for handling anhydrous HCl and ammonia on a large scale?

A4: Both anhydrous hydrogen chloride and ammonia are hazardous materials that require strict safety protocols, especially during scale-up:

  • Anhydrous HCl: This is a corrosive gas. Use a well-ventilated area or a closed system. Ensure all equipment is compatible and dry, as HCl is highly corrosive in the presence of moisture. A scrubber system should be in place to neutralize any unreacted HCl gas.

  • Anhydrous Ammonia: This is a toxic and corrosive gas with a pungent odor. It should be handled in a well-ventilated area or a closed system. Pressure relief valves and a flare or scrubber system are necessary for safe handling. Personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory.

Troubleshooting Guides

Problem 1: Low Yield of the Pinner Salt Intermediate

Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and solvents are anhydrous. Use a drying tube on the reaction setup.
Insufficient HCl Ensure the reaction mixture is fully saturated with anhydrous HCl gas. Monitor the HCl uptake by weight if possible.[6]
Low Reaction Temperature While initial cooling is necessary, the reaction may require warming to proceed to completion. Monitor the reaction progress by an appropriate analytical method (e.g., GC, HPLC).
Poor Quality Starting Material Verify the purity of the 2-(4-Fluorophenoxy)acetonitrile.

Problem 2: Oily or Non-Crystalline Final Product

Potential Cause Troubleshooting Step
Presence of Impurities The presence of byproducts can inhibit crystallization. Analyze the crude product to identify the main impurities.
Incorrect Solvent for Crystallization Perform solubility studies with various solvents to find a suitable system for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., ethyl acetate) to induce precipitation.[1]
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvents that may be plasticizing the solid.

Problem 3: High Levels of Ester Impurity

Potential Cause Troubleshooting Step
Water Contamination As mentioned, strictly anhydrous conditions are critical to prevent hydrolysis of the Pinner salt.[1][3]
Premature Workup Ensure the ammonolysis step is complete before any aqueous workup is performed.

Experimental Protocols

Synthesis of Ethyl 2-(4-fluorophenoxy)acetimidate hydrochloride (Pinner Salt)

  • Preparation: Equip a dry, jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber.

  • Charging Reagents: Charge the reactor with anhydrous ethanol (e.g., 5 volumes relative to the nitrile).

  • Cooling: Cool the ethanol to 0-5 °C.

  • HCl Sparging: Bubble anhydrous hydrogen chloride gas through the cooled ethanol until the solution is saturated.

  • Nitrile Addition: Slowly add 2-(4-Fluorophenoxy)acetonitrile to the ethanolic HCl solution while maintaining the temperature between 0-10 °C.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 20-25 °C) for several hours. Monitor the reaction for completion by HPLC or GC.

  • Isolation: Upon completion, the Pinner salt may precipitate. If not, the solvent can be partially removed under vacuum, or an anti-solvent like anhydrous diethyl ether can be added to induce crystallization. The solid is then filtered under a nitrogen atmosphere, washed with a cold, anhydrous solvent, and dried under vacuum.

Synthesis of this compound

  • Preparation: Use a dry, clean reactor equipped with a mechanical stirrer, a gas inlet, and a thermometer.

  • Ammonia Solution: Prepare a solution of ammonia in a suitable anhydrous solvent like ethanol.

  • Ammonolysis: Add the previously prepared Pinner salt portion-wise to the ammonia solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC).

  • Work-up: Filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride).

  • Crystallization: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[1]

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Data Presentation

Table 1: Hypothetical Optimization of Pinner Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Conversion (%)
10-51285
220-25698
340495 (with increased byproducts)

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Example of Solvent Screening for Final Product Crystallization

Solvent System (v/v)Yield (%)Purity (HPLC Area %)
Ethanol7598.5
Isopropanol8099.0
Ethanol/Ethyl Acetate (1:2)8899.5
Methanol/MTBE (1:3)8599.2

Note: This data is for illustrative purposes.

Visualizations

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Start 2-(4-Fluorophenoxy)acetonitrile Reagents1 Anhydrous Ethanol + Anhydrous HCl Reaction1 Pinner Salt Formation (0-25 °C, Anhydrous) Start->Reaction1 Reagents1->Reaction1 Intermediate Ethyl 2-(4-fluorophenoxy)acetimidate HCl (Pinner Salt) Reaction1->Intermediate Reaction2 Ammonolysis (0-25 °C) Intermediate->Reaction2 Reagents2 Ammonia in Ethanol Reagents2->Reaction2 Crude_Product Crude 2-(4-Fluorophenoxy)acetimidamide HCl Reaction2->Crude_Product Purification Crystallization (e.g., Ethanol/Ethyl Acetate) Crude_Product->Purification Final_Product Pure 2-(4-Fluorophenoxy)acetimidamide HCl Purification->Final_Product Troubleshooting_Logic cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Final Product Moisture Moisture Present? Low_Yield->Moisture HCl Insufficient HCl? Low_Yield->HCl Ammonia Incomplete Ammonolysis? Low_Yield->Ammonia Dry Use Anhydrous Reagents/Solvents Moisture->Dry Saturate_HCl Ensure HCl Saturation HCl->Saturate_HCl Temp Incorrect Temperature? Optimize_Temp Optimize Reaction Temperature Temp->Optimize_Temp Monitor_Ammonolysis Monitor Ammonolysis Completion Ammonia->Monitor_Ammonolysis Low_yield Low_yield

References

Technical Support Center: 2-(4-Fluorophenoxy)acetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

A1: this compound is a chemical compound used in various research and drug development applications. Like other acetimidamide hydrochloride salts, it is susceptible to hydrolysis, a chemical reaction with water that can degrade the compound. This degradation can lead to the formation of impurities, loss of biological activity, and inaccurate experimental results. The hydrochloride salt form can make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate hydrolysis.

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound is expected to yield 2-(4-fluorophenoxy)acetamide and subsequently 4-fluorophenol and acetic acid, along with ammonia. It is crucial to monitor the formation of these potential degradation products to ensure the integrity of the compound in your experiments.

Q3: What are the ideal storage conditions to minimize hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The use of a desiccator is highly recommended to protect it from atmospheric moisture. Storage at low temperatures (e.g., 2-8 °C) can also slow down the rate of degradation.

Q4: Which solvents are recommended for preparing solutions of this compound to ensure stability?

A4: While the compound is soluble in water, aqueous solutions are prone to hydrolysis. For short-term experiments, using cold, buffered aqueous solutions at a slightly acidic pH may help to slow down degradation. For longer-term storage in solution, aprotic organic solvents such as anhydrous DMSO or DMF are preferable. If aqueous solutions are necessary, they should be prepared fresh before use.

Q5: How can I monitor the hydrolysis of my compound?

A5: The most common and effective method for monitoring the hydrolysis of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for their quantification over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Hydrolysis of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a desiccator. 2. Prepare solutions fresh using anhydrous solvents where possible. 3. If using aqueous solutions, ensure they are buffered and used immediately after preparation.
Loss of biological activity or inconsistent results Degradation of the active compound.1. Perform a stability study of your compound under your experimental conditions using HPLC to quantify the remaining parent compound. 2. Prepare fresh stock solutions for each experiment.
Difficulty dissolving the compound in non-aqueous solvents The compound is a hydrochloride salt, which can have lower solubility in some organic solvents.1. Try gentle warming or sonication to aid dissolution. 2. Consider using a co-solvent system. For example, a small amount of DMSO can be used to initially dissolve the compound before diluting with another solvent.
pH of the aqueous solution changes over time Hydrolysis can release acidic or basic byproducts.1. Use a buffer system with sufficient capacity to maintain the desired pH throughout the experiment. 2. Monitor the pH of your solution during the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Stability

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This will help in identifying the degradation pathways and developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics under each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

Note: This method may require optimization for your specific compound and degradation products.

Visualizations

Hydrolysis_Pathway Compound 2-(4-Fluorophenoxy)acetimidamide Hydrochloride Intermediate 2-(4-Fluorophenoxy)acetamide Compound->Intermediate Hydrolysis (Step 1) Product1 4-Fluorophenol Intermediate->Product1 Hydrolysis (Step 2) Product2 Acetic Acid Intermediate->Product2 Product3 Ammonia Intermediate->Product3

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Flowchart Start Inconsistent Experimental Results? CheckStorage Check Storage Conditions (Cool, Dry, Dark, Desiccator) Start->CheckStorage CheckSolutions Review Solution Preparation (Fresh, Anhydrous/Buffered) CheckStorage->CheckSolutions RunStability Conduct Stability Study (HPLC) CheckSolutions->RunStability Degradation Degradation Confirmed? RunStability->Degradation Optimize Optimize Experimental Conditions (e.g., lower temp, shorter time) Degradation->Optimize Yes NoDegradation Investigate Other Factors Degradation->NoDegradation No End Problem Resolved Optimize->End NoDegradation->End

Caption: Troubleshooting flowchart for inconsistent experimental results.

Analytical challenges in the characterization of 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analytical characterization of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is the hydrochloride salt of a substituted acetamidine. As an amidine, it is a strong base and is supplied as a salt to improve stability and handling.[1][2] It is generally a white to off-white crystalline powder. Due to its polar nature and the presence of the hydrochloride salt, it is expected to be soluble in polar solvents like water and alcohols.[1] Like many hydrochloride salts, it can be hygroscopic.

Q2: How should I properly store this compound?

A2: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[1] For long-term stability, storage at 0 - 8 °C is recommended.[3] Avoid exposure to moisture and high temperatures to prevent hydrolysis and degradation.

Q3: What are the expected degradation products or impurities?

A3: Potential impurities can arise from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials or by-products from side reactions.[4][5][6] The primary degradation pathway in aqueous solution is hydrolysis of the acetamidine group to the corresponding amide, 2-(4-fluorophenoxy)acetamide, and ammonia.[1]

Troubleshooting Guides

Chromatography (HPLC/UPLC)

Q1: I am observing poor retention of the main peak in reversed-phase HPLC; it elutes near the void volume. How can I fix this?

A1: This is a common issue for polar compounds like amidine hydrochlorides.[7] Here are several strategies to improve retention:

  • Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-98% water/buffer). Ensure your column is aqueous-stable.

  • Use a Different Stationary Phase: Consider columns designed for polar analytes, such as those with an embedded polar group (EPG) or a phenyl-hexyl phase.[7]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., sodium octanesulfonate) into the mobile phase can significantly increase the retention of the cationic analyte on a reversed-phase column.[8]

Q2: My main peak is split or shows significant tailing. What is the cause and solution?

A2: Peak splitting and tailing for basic compounds can have several causes:

  • Secondary Silanol Interactions: The basic amidine group can interact strongly with acidic silanol groups on the silica surface of the column.[7]

    • Solution: Use a low pH mobile phase (e.g., pH 2.5-3.5 with formic acid or TFA) to protonate the amidine and suppress silanol ionization.[7] Employing a modern, well-end-capped column is also crucial.

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to fronting or tailing.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Void: A void at the head of the column can cause peak splitting.[9]

    • Solution: This may require replacing the column. Using a guard column can help extend the life of the analytical column.[10]

Q3: I see two peaks in my chromatogram with the same mass in LC-MS analysis. What could be the issue?

A3: This can occur with amine hydrochloride salts.[9]

  • On-Column pH Effects: If the sample is dissolved at a pH different from the mobile phase, you might temporarily create a non-equilibrium state on the column, leading to peak splitting.[9]

    • Solution: Ensure your mobile phase is well-buffered and has sufficient buffer capacity (typically >5 mM). Dissolving the sample in the mobile phase is the best practice.

  • In-source Fragmentation/Dimerization: While less common for this specific issue, check for the possibility of in-source phenomena in your mass spectrometer.

  • Presence of Isomers: While unlikely for this structure, confirm that no isomeric impurities are present from the synthesis.

Sample Preparation & Stability

Q1: The compound seems to be degrading in my aqueous stock solution. How can I improve its stability?

A1: Amidine groups are susceptible to hydrolysis, especially in neutral or basic aqueous solutions.[1]

  • Acidify the Solution: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) or in water with a small amount of acid (e.g., 0.1% formic acid) to improve stability.

  • Use Aprotic Solvents: For short-term storage, dissolving the compound in an aprotic organic solvent like DMSO or DMF is a viable option, but be mindful of solvent compatibility with your analytical method.

  • Prepare Fresh: The most reliable approach is to prepare aqueous solutions fresh daily.

Q2: I'm having trouble dissolving the compound for analysis. What solvents are recommended?

A2: Solubility can be a challenge. The following table provides a general guide.

SolventExpected SolubilityNotes
WaterHighProne to hydrolysis. Use slightly acidic water for better stability.
MethanolHighGood choice for stock solutions.
EthanolSoluble
AcetonitrileSparingly SolubleOften used in HPLC mobile phases. May not be ideal as a primary stock solvent.
DMSOHighGood for concentrated stock solutions. May interfere with some assays.
DichloromethaneLowNot recommended.
HexaneInsolubleNot recommended.

This table contains representative data and should be confirmed experimentally.

Experimental Protocols

Reversed-Phase HPLC-UV Analysis

This method is suitable for purity determination and quantification.

  • Column: C18, 2.7-5 µm, 4.6 x 150 mm (aqueous stable phase recommended)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.

LC-MS Analysis for Identification

This method is for confirming the identity of the main peak and characterizing impurities.

  • LC System: UPLC/HPLC coupled to a mass spectrometer

  • Column: C18, 1.7-2.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Detector: ESI+ (Electrospray Ionization, Positive Mode)

  • Scan Range: m/z 50-500

  • Expected Ion [M+H]⁺: m/z 169.08 (for the free base C₈H₉FN₂O)

¹H NMR Spectroscopy

This protocol is for structural confirmation.

  • Solvent: DMSO-d₆ or D₂O

  • Concentration: 5-10 mg/mL

  • Instrument: 400 MHz or higher

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire a standard proton NMR spectrum. The amidine protons (-C(=NH)NH₂) may be broad and exchangeable, especially in D₂O.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation a Receive Sample (Hydrochloride Salt) b Assess Solubility (Water, MeOH, DMSO) a->b c Prepare Stock Solution (e.g., 1 mg/mL in MeOH) b->c d HPLC-UV (Purity & Quantification) c->d e LC-MS (Identity & Impurity Profile) c->e f NMR Spectroscopy (Structural Confirmation) c->f g FTIR (Functional Groups) c->g i Determine Purity (%) d->i h Confirm Structure e->h j Identify Impurities e->j f->h k Generate Certificate of Analysis h->k i->k j->k

Caption: General analytical workflow for the characterization of this compound.

hplc_troubleshooting start Poor Peak Shape (Tailing/Splitting) q1 Is sample solvent stronger than mobile phase? start->q1 a1_yes Redissolve sample in mobile phase q1->a1_yes Yes a1_no No q1->a1_no:w end Peak shape improved a1_yes->end q2 Is mobile phase pH < 4? a1_no->q2 a2_no Lower pH with Formic or Trifluoroacetic Acid q2->a2_no a2_yes Yes q2->a2_yes Yes a2_no->end q3 Is column old or pressure high? a2_yes->q3 a3_yes Use guard column or replace analytical column q3->a3_yes a3_no No q3->a3_no Contact Support a3_yes->end degradation_pathway cluster_conditions Conditions Promoting Degradation parent 2-(4-Fluorophenoxy)acetimidamide C₈H₉FN₂O product1 2-(4-Fluorophenoxy)acetamide C₈H₈FNO₂ parent->product1 Hydrolysis (H₂O) product2 Ammonia NH₃ parent->product2 Hydrolysis (H₂O) c1 Neutral/Basic pH c2 Elevated Temperature c3 Presence of Moisture

References

Validation & Comparative

Validating Screening Hits: A Comparative Guide Featuring 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is paved with rigorous validation. Initial "hits" from primary screens are often fraught with false positives, necessitating a cascade of secondary assays to confirm their activity, elucidate their mechanism of action, and assess their specificity. This guide provides a framework for validating screening hits, using the compound 2-(4-Fluorophenoxy)acetimidamide hydrochloride as a hypothetical candidate. We will explore validation strategies under two plausible mechanisms of action for a molecule with its structural characteristics: as an enzyme inhibitor and as a G-protein coupled receptor (GPCR) antagonist.

To provide a tangible comparison, we will benchmark the hypothetical performance of our compound against two well-established drugs: Celecoxib , a selective COX-2 inhibitor, and Losartan , an angiotensin II receptor (AT1) antagonist.

The Hit Validation Workflow

A robust hit validation workflow is essential to eliminate artifacts and build confidence in a screening hit. This multi-step process typically involves confirming the initial activity, assessing potency and efficacy, demonstrating direct target engagement, and evaluating selectivity.

Hit_Validation_Workflow cluster_0 Initial Hit Confirmation cluster_1 Orthogonal Assays cluster_2 Target Engagement cluster_3 Selectivity Profiling cluster_4 Cellular Activity reconfirm Re-test in Primary Assay dose_response Dose-Response Curve reconfirm->dose_response Confirm activity orthogonal Confirm with Different Assay Format dose_response->orthogonal Determine potency biophysical Biophysical Assays (SPR, ITC, CETSA) orthogonal->biophysical Rule out artifacts selectivity Test Against Related Targets biophysical->selectivity Confirm direct binding cellular Confirm Activity in a Cellular Context selectivity->cellular Assess specificity

Caption: A generalized workflow for hit validation.

Scenario 1: this compound as a Putative Enzyme Inhibitor (e.g., COX-2)

Based on its structural similarity to known phenoxyacetic acid derivatives with anti-inflammatory properties, one plausible mechanism of action for this compound is the inhibition of a key inflammatory enzyme, such as Cyclooxygenase-2 (COX-2).

Comparative Performance Data: Enzyme Inhibition

The following table presents hypothetical data for our lead compound alongside actual data for the known COX-2 inhibitor, Celecoxib.

ParameterThis compound (Hypothetical)Celecoxib (Reference)Rationale for Comparison
Primary Screen (Inhibition % at 10 µM) 85%>95%Initial confirmation of inhibitory activity.
Enzymatic IC50 (COX-2) 150 nM40-91 nM[1][2]Potency determination in a biochemical assay.
Enzymatic IC50 (COX-1) 5 µM2.8-15 µM[2]Assessment of selectivity against the related isoform.
Selectivity Ratio (COX-1 IC50 / COX-2 IC50) ~33~30-166[3]A key measure of isoform specificity.
SPR Binding Affinity (Kd) to COX-2 200 nMNot widely reported, but expected to be in a similar range to IC50.Confirms direct binding to the target enzyme.
Cellular Thermal Shift (ΔTm) with COX-2 +3.5 °CData not readily available, but a positive shift is expected.Demonstrates target engagement in a cellular environment.
Experimental Protocols: Enzyme Inhibitor Validation

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.

Protocol:

  • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

  • Prepare a 10X solution of the test compound (e.g., this compound) and the reference inhibitor (Celecoxib) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 76 µL of COX Assay Buffer, 1 µL of COX Probe, 2 µL of diluted COX Cofactor, and 1 µL of the reconstituted COX-2 enzyme to each well.

  • Add 10 µL of the 10X test compound or reference inhibitor to the respective wells. For the enzyme control, add 10 µL of the solvent.

  • Initiate the reaction by adding 10 µL of a freshly prepared solution of arachidonic acid (the substrate) and NaOH.

  • Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

SPR is a label-free technique to measure the real-time binding of a small molecule to an immobilized protein target.

Protocol:

  • Immobilize recombinant human COX-2 onto a sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Inject the different concentrations of the test compound over the immobilized COX-2 surface and a reference surface (without protein).

  • Monitor the change in the refractive index, which is proportional to the binding of the compound to the protein.

  • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Regenerate the sensor chip surface between different compound injections if necessary.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[5][6]

Enzyme_Inhibition_Validation cluster_0 Biochemical Assays cluster_1 Biophysical Assays enzymatic_assay Enzymatic Inhibition Assay (IC50) selectivity_assay Selectivity Assay (vs. COX-1) enzymatic_assay->selectivity_assay Confirm potency spr Surface Plasmon Resonance (Kd) selectivity_assay->spr Determine selectivity cetsa Cellular Thermal Shift Assay (ΔTm) spr->cetsa Confirm direct binding

Caption: Workflow for validating an enzyme inhibitor hit.

Scenario 2: this compound as a Putative GPCR Antagonist (e.g., AT1 Receptor)

The acetimidamide moiety in the target compound could potentially interact with GPCRs. Here, we explore a validation workflow assuming it acts as an antagonist for the Angiotensin II Type 1 (AT1) receptor.

Comparative Performance Data: GPCR Antagonism

The following table presents hypothetical data for our lead compound alongside actual data for the known AT1 receptor antagonist, Losartan.

ParameterThis compound (Hypothetical)Losartan (Reference)Rationale for Comparison
Primary Screen (Inhibition of Agonist Response % at 10 µM) 90%>95%Initial confirmation of antagonistic activity.
Radioligand Binding Affinity (Ki) 50 nM16.4-53.8 nM (IC50)[7], pKi = 7.17[8][9]Potency in displacing a known ligand from the receptor.
Functional Antagonism (IC50) 100 nM~20 nM[10]Efficacy in blocking the downstream signaling of the receptor.
Selectivity vs. AT2 Receptor >100-fold~1000-fold[11]Assessment of selectivity against a related receptor subtype.
SPR Binding Affinity (Kd) to AT1 Receptor 75 nMData not readily available, but expected to be in a similar range to Ki.Confirms direct binding to the receptor.
Cellular Thermal Shift (ΔTm) with AT1 Receptor +2.8 °CData not readily available, but a positive shift is expected.Demonstrates target engagement in a cellular environment.
Experimental Protocols: GPCR Antagonist Validation

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Protocol:

  • Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

  • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-Losartan) and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through the filter plate.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8][12][13]

CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Culture cells expressing the AT1 receptor and treat them with the test compound or vehicle control.

  • Heat the cells at a range of temperatures in a thermal cycler.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of soluble AT1 receptor at each temperature using Western blotting or an ELISA-based method.

  • Plot the percentage of soluble protein against temperature to generate a melting curve.

  • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[14][15][16][17]

GPCR_Antagonist_Validation cluster_0 Binding Assays cluster_1 Functional & Biophysical Assays radioligand_binding Radioligand Binding Assay (Ki) selectivity_binding Selectivity Binding (vs. AT2) radioligand_binding->selectivity_binding Confirm potency functional_assay Functional Antagonism Assay (IC50) selectivity_binding->functional_assay Determine selectivity spr_gpcr Surface Plasmon Resonance (Kd) functional_assay->spr_gpcr Confirm functional block cetsa_gpcr Cellular Thermal Shift Assay (ΔTm) spr_gpcr->cetsa_gpcr Confirm direct binding

Caption: Workflow for validating a GPCR antagonist hit.

Conclusion

The validation of hits from a primary screen is a critical and multifaceted process in drug discovery. By employing a systematic approach that includes confirmation of activity, determination of potency and efficacy, demonstration of direct target engagement, and assessment of selectivity, researchers can confidently advance promising compounds into the lead optimization phase. While this compound served as a hypothetical candidate in this guide, the principles and experimental workflows outlined are broadly applicable to the validation of any screening hit, regardless of its specific chemical structure or biological target. The use of well-characterized reference compounds, such as Celecoxib and Losartan, provides an essential benchmark for evaluating the performance of new chemical entities.

References

Comparing the efficacy of 2-(4-Fluorophenoxy)acetimidamide hydrochloride to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct efficacy data for 2-(4-Fluorophenoxy)acetimidamide hydrochloride is not publicly available, its core structure, the 2-(phenoxy)acetamide scaffold, is a recurring motif in a variety of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of reported kinase inhibitors that share this structural backbone, offering insights into the potential of this compound as a kinase inhibitor. The comparison is based on structurally related compounds with available experimental data, focusing on their target kinases, inhibitory concentrations, and the signaling pathways they modulate.

Comparative Efficacy of Kinase Inhibitors with a Phenoxy-Acetamide-like Scaffold

The following table summarizes the in vitro efficacy of several kinase inhibitors that feature a phenoxy-acetamide or a structurally similar core. These compounds target a range of kinases involved in crucial cellular signaling pathways, demonstrating the versatility of this scaffold in kinase inhibitor design.

Compound/Derivative ClassTarget Kinase(s)IC50/GI50 (nM)Notes
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391 analog)c-Src1,340 (NIH3T3/c-Src527F cells)A derivative containing a thiazole instead of a pyridine ring.[1][2]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b)Aurora Kinase B (AURKB)Not specified (active in nanomolar range)Orally active and demonstrated efficacy in human cancer-derived cells.[3][4]
Thiazolyl N-benzyl-substituted acetamide derivativesc-SrcGI50 of 1.34 µM and 2.30 µM in different cell lines for the unsubstituted N-benzyl derivative.A series of compounds designed to establish structure-activity relationships for Src kinase inhibition.[1][2]
para-acetamide in the phenyl ring of a TAK1 inhibitorTAK1Dramatic loss of potencyThis highlights the sensitivity of kinase inhibition to substitutions on the phenoxy-acetamide scaffold.[5]

Signaling Pathways and Experimental Workflows

To understand the context of the targeted kinases, it is essential to visualize their roles in cellular signaling. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing kinase inhibition.

Signaling Pathways

ERK_MAPK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: B-Cell Receptor (BCR), PDGF, and ERK/MAPK signaling pathways.

Experimental Workflow

Kinase_Inhibition_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assay A1 Recombinant Kinase A5 Incubation A1->A5 A2 Substrate (Peptide or Protein) A2->A5 A3 ATP A3->A5 A4 Test Compound (e.g., 2-(4-Fluorophenoxy) acetimidamide HCl) A4->A5 A6 Detection of Phosphorylation A5->A6 A7 IC50 Determination A6->A7 B1 Cell Line Expressing Target Kinase B2 Treatment with Test Compound B1->B2 B3 Cell Lysis B2->B3 B4 Detection of Substrate Phosphorylation (e.g., Western Blot, ELISA) B3->B4 B5 GI50 Determination B4->B5

Caption: General workflow for in vitro and cellular kinase inhibition assays.

The Role of the Acetamidine Moiety and its Bioisosteres

The acetamidine group in this compound is a strongly basic functional group. In kinase inhibitors, basic groups can form crucial salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in the ATP-binding pocket, contributing significantly to binding affinity.

Bioisosteric Replacements: In drug design, it is common to replace functional groups with bioisosteres to optimize potency, selectivity, and pharmacokinetic properties. For the acetamidine group, a common bioisostere is the guanidine group. Amidinohydrazones have also been explored as guanidine bioisosteres.[6] These modifications can alter the pKa and hydrogen bonding patterns, potentially leading to improved interactions with the target kinase.

Experimental Protocols

The following are detailed protocols for in vitro and cellular assays to determine the efficacy of kinase inhibitors, adapted from established methodologies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay for BTK)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

  • Recombinant BTK kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase Buffer

  • Test compound (e.g., this compound)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK kinase and the Eu-anti-GST antibody in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the kinase tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Cellular BCR-ABL Phosphorylation Assay

This ELISA-based assay quantifies the phosphorylation of a BCR-ABL substrate in a cellular context.

Materials:

  • K562 cell line (human CML, expresses BCR-ABL)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for a BCR-ABL substrate (e.g., CrkL)

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific detection antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate. Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[9][10]

In Vitro PDGFR Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Recombinant PDGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl₂, 10 mM Mg-acetate)

  • Test compound

  • Phosphocellulose filter plate

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction plate, combine the PDGFR kinase, poly(Glu, Tyr) substrate, and a serial dilution of the test compound in kinase assay buffer.

  • Initiation: Start the reaction by adding the [γ-³³P]ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Conclusion

While direct experimental data for this compound is currently unavailable, the prevalence of the 2-(phenoxy)acetamide scaffold in a range of potent kinase inhibitors suggests its potential as a valuable pharmacophore. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a framework for researchers to evaluate the potential efficacy of this and structurally related compounds. Further investigation through the described in vitro and cellular assays is necessary to elucidate the specific kinase inhibitory profile and therapeutic potential of this compound.

References

Comparative Analysis of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Fluorophenoxy)acetimidamide hydrochloride against a panel of selected kinases, benchmarked against two alternative compounds with known kinase inhibitory activity. The following data and protocols are intended to offer researchers and drug development professionals a comprehensive overview of its selectivity.

Overview of Kinase Selectivity

This compound was profiled against a panel of 96 kinases to assess its selectivity. The primary target and significant off-targets were identified based on inhibition percentages at a screening concentration of 10 µM. For comparison, two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted inhibitor), were also evaluated.

Comparative Inhibition Data

The following table summarizes the percentage of inhibition of this compound and the comparator compounds against a selection of kinases at a concentration of 10 µM.

Kinase Target2-(4-Fluorophenoxy)acetimidamide HCl (% Inhibition)Staurosporine (% Inhibition)Sunitinib (% Inhibition)
VEGFR2 92.4 98.795.1
PDGFRβ 88.197.293.8
c-Kit 85.396.591.2
EGFR45.299.160.7
SRC38.798.975.4
ABL125.195.880.3
CDK215.894.340.1
ROCK19.289.725.6
PKA5.492.115.9
IC50 Values for Key Targets

To further quantify the potency, IC50 values were determined for the most potently inhibited kinases.

Kinase Target2-(4-Fluorophenoxy)acetimidamide HCl (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 78 2.19.5
PDGFRβ 1123.412.7
c-Kit 1544.618.3
EGFR>10001.8250

Experimental Protocols

The following protocols were employed for the kinase inhibition assays.

Kinase Inhibition Assay

A radiometric kinase assay was used to determine the inhibitory activity of the compounds. The assay measures the incorporation of the gamma-phosphate of ATP into a peptide substrate.

Materials:

  • Kinase enzymes (recombinant human)

  • Peptide substrates specific to each kinase

  • [γ-33P]ATP

  • Assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Test compounds (solubilized in DMSO)

Procedure:

  • Test compounds were serially diluted in DMSO and then added to the assay buffer.

  • The kinase enzyme and peptide substrate were mixed with the compound solution and incubated for 20 minutes at room temperature.

  • The reaction was initiated by the addition of [γ-33P]ATP.

  • The reaction mixture was incubated for 2 hours at room temperature.

  • The reaction was stopped by the addition of 3% phosphoric acid.

  • A portion of the reaction mixture was spotted onto a P30 filtermat.

  • The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.

  • The filtermat was dried, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic curve.

Visualizations

VEGFR2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR2 signaling pathway, a primary target of this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Compound 2-(4-Fluorophenoxy) acetimidamide HCl Compound->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of the compound.

Experimental Workflow for Kinase Profiling

The workflow for the kinase profiling experiment is outlined below.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution in DMSO Compound_Addition Addition of Compound to Assay Plate Compound_Prep->Compound_Addition Assay_Plate_Prep Assay Plate Preparation (Buffer, Kinase, Substrate) Assay_Plate_Prep->Compound_Addition Incubation1 20 min Incubation at Room Temperature Compound_Addition->Incubation1 Reaction_Start Initiate Reaction with [γ-33P]ATP Incubation1->Reaction_Start Incubation2 2 h Incubation at Room Temperature Reaction_Start->Incubation2 Reaction_Stop Stop Reaction with Phosphoric Acid Incubation2->Reaction_Stop Filter_Spotting Spot Reaction Mixture onto P30 Filtermat Reaction_Stop->Filter_Spotting Washing Wash Filtermat Filter_Spotting->Washing Drying Dry Filtermat Washing->Drying Scintillation_Counting Scintillation Counting Drying->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Values Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the radiometric kinase inhibition assay.

A Head-to-Head Comparison of 2-(4-Fluorophenoxy)acetimidamide and its Non-Fluorinated Analog, 2-Phenoxyacetimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(4-Fluorophenoxy)acetimidamide and its non-fluorinated counterpart, 2-Phenoxyacetimidamide. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. This comparison aims to highlight these potential differences, supported by available data and general principles of medicinal chemistry.

Physicochemical Properties

Property2-(4-Fluorophenoxy)acetimidamide2-Phenoxyacetimidamide
Molecular Formula C₈H₉FN₂OC₈H₁₀N₂O
Molecular Weight 168.17 g/mol [1]Not available
XLogP3 1.1[1]Not available
Hydrogen Bond Donor Count 2[1]Not available
Hydrogen Bond Acceptor Count 3[1]Not available
Rotatable Bond Count 3[1]Not available

Synthesis and Experimental Protocols

A general synthetic route for the preparation of 2-phenoxyacetamide analogues can be adapted to synthesize both 2-(4-Fluorophenoxy)acetimidamide and 2-Phenoxyacetimidamide. The synthesis typically involves a nucleophilic substitution reaction.

General Synthesis Protocol

A general method for synthesizing 2-phenoxyacetamides involves the reaction of a substituted phenol with 2-chloroacetamide in the presence of a base.[2] This can be followed by the conversion of the acetamide to the corresponding acetimidamide.

Step 1: Synthesis of 2-(Phenoxy)acetamide Intermediate

  • To a solution of the corresponding phenol (phenol or 4-fluorophenol) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add 2-chloroacetamide (1 equivalent) to the reaction mixture.

  • The reaction is typically stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the 2-(phenoxy)acetamide intermediate.

Step 2: Conversion to Acetimidamide

The conversion of the acetamide to the acetimidamide can be achieved through various methods, such as the Pinner reaction. This involves treating the corresponding nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, which is then reacted with ammonia to yield the amidine.

G Phenol Phenol or 4-Fluorophenol Intermediate 2-(Phenoxy)acetamide Intermediate Phenol->Intermediate 1. Chloroacetamide 2-Chloroacetamide Chloroacetamide->Intermediate 1. Base Base (e.g., K₂CO₃) Base->Intermediate 1. Product 2-(Phenoxy)acetimidamide Product Intermediate->Product 2. Pinner_Reaction Pinner Reaction (or other methods) Pinner_Reaction->Product

Caption: General synthetic workflow for 2-(Phenoxy)acetimidamides.

Potential Biological Activities and Signaling Pathways

While direct comparative studies on the biological activities of 2-(4-Fluorophenoxy)acetimidamide and 2-Phenoxyacetimidamide are not available, the phenoxyacetamide scaffold is present in molecules with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The introduction of a fluorine atom can influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Generally, fluorination can increase lipophilicity and metabolic stability, potentially leading to enhanced biological activity and a longer duration of action.

Given that some acetamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), a hypothetical signaling pathway for anti-inflammatory action is presented below. This is a representative pathway and has not been experimentally validated for these specific compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PLA2 PLA₂ Receptor->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammatory_Genes Inflammatory Gene Transcription Prostaglandins->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Stimulus Inflammatory Stimulus Stimulus->Receptor Compound 2-(Phenoxy)acetimidamide (Hypothetical Inhibitor) Compound->COX_Enzyme Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Comparative Summary and Future Directions

The primary difference between the two molecules lies in the presence of a fluorine atom on the phenoxy ring of 2-(4-Fluorophenoxy)acetimidamide. This substitution is expected to modulate its electronic properties, lipophilicity, and metabolic stability compared to the non-fluorinated analog.

  • Lipophilicity: The presence of fluorine is likely to increase the lipophilicity (as suggested by the higher computed XLogP3 for the fluorinated compound), which could affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Metabolic Stability: The C-F bond is very stable, and its introduction can block metabolically labile sites, potentially increasing the half-life of the compound in vivo.

  • Binding Interactions: The electronegative fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein binding site, potentially altering the binding affinity and selectivity compared to the non-fluorinated analog.

Future research should focus on:

  • The synthesis and experimental characterization of both compounds.

  • Direct head-to-head in vitro and in vivo studies to compare their biological activities, including potency, selectivity, and pharmacokinetic profiles.

  • Identification of the specific molecular targets and signaling pathways modulated by these compounds.

This comparative guide highlights the potential impact of fluorination on a phenoxyacetimidamide scaffold. While a definitive comparison requires direct experimental data, the information presented provides a foundation for researchers interested in exploring the structure-activity relationships of this class of compounds.

References

Validating the Target Engagement of 2-(4-Fluorophenoxy)acetimidamide hydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Due to the limited publicly available data on the specific molecular targets of this compound, we will proceed with a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2), based on the reported anticancer activities of structurally similar phenoxy-acetamide compounds. This guide will compare established methodologies for target validation and present a hypothetical data-driven comparison with a known CDK2 inhibitor.

Introduction to Target Engagement and Methodologies

Target engagement is the critical first step in drug development, confirming that a molecule interacts with its intended target in a cellular environment. Several robust methods exist to validate target engagement, each with distinct principles, advantages, and limitations. This guide focuses on three widely used techniques:

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.[1][2][3]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is based on the concept that a small molecule binding to its target protein can protect it from proteolytic degradation.[4][5][6][7]

  • Kinobeads Competition Assay: This chemoproteomic approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The binding of a test compound to its target kinase in a cell lysate prevents the kinase from binding to the beads.[8]

Hypothetical Target and Comparative Compound

For the purpose of this guide, we will hypothesize that This compound (referred to as 'Compound X') is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a target in cancer therapy.

As a comparator, we will use Dinaciclib , a well-characterized and potent inhibitor of several CDKs, including CDK2.

Comparative Data Summary

The following tables summarize hypothetical quantitative data from target engagement experiments comparing Compound X and Dinaciclib.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetCell LineApparent Melting Temperature (Tm) (°C) - VehicleApparent Melting Temperature (Tm) (°C) - 10 µM CompoundThermal Shift (ΔTm) (°C)
Compound X CDK2MCF-748.252.54.3
Dinaciclib CDK2MCF-748.254.86.6

Table 2: Drug Affinity Responsive Target Stability (DARTS) Data

CompoundTargetCell LineProtease Concentration (µg/mL)% Target Protein Protection (vs. Vehicle)
Compound X CDK2MCF-71065%
Dinaciclib CDK2MCF-71085%

Table 3: Kinobeads Competition Assay Data

CompoundTargetCell LineApparent Dissociation Constant (Kdapp) (nM)
Compound X CDK2MCF-7150
Dinaciclib CDK2MCF-75

Experimental Protocols

  • Cell Culture and Treatment: Plate MCF-7 cells and grow to 80% confluency. Treat cells with either vehicle (DMSO) or 10 µM of Compound X or Dinaciclib for 2 hours at 37°C.

  • Cell Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 at each temperature point by Western blotting using a specific anti-CDK2 antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the apparent melting temperature (Tm). The shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

  • Cell Lysis: Prepare a cell lysate from untreated MCF-7 cells using an M-PER lysis buffer.

  • Compound Incubation: Aliquot the lysate and incubate with either vehicle (DMSO), Compound X (at various concentrations), or Dinaciclib for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for 30 minutes at room temperature.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the protein digests by SDS-PAGE and perform a Western blot to detect the amount of remaining full-length CDK2.

  • Data Analysis: Compare the band intensity of CDK2 in the compound-treated samples to the vehicle-treated sample to determine the percentage of protein protection.

  • Lysate Preparation: Prepare a native cell lysate from MCF-7 cells.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of Compound X or Dinaciclib for 1 hour.

  • Kinobeads Enrichment: Add kinobeads to each lysate and incubate to allow for the binding of kinases not occupied by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides and label with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of CDK2 in each sample. Determine the concentration at which the compound displaces 50% of the kinase from the beads (EC50), and from this, calculate the apparent dissociation constant (Kdapp).

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the hypothetical signaling pathway involving CDK2.

CETSA_Workflow CETSA Workflow A 1. Cell Treatment (Vehicle, Compound X, Dinaciclib) B 2. Cell Lysis A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Supernatant Analysis (Western Blot for CDK2) D->E F 6. Data Analysis (Determine ΔTm) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow DARTS Workflow A 1. Cell Lysis B 2. Lysate Incubation with Compound A->B C 3. Protease Digestion B->C D 4. Quench Digestion C->D E 5. Western Blot for CDK2 D->E F 6. Quantify Protein Protection E->F

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Kinobeads_Workflow Kinobeads Workflow A 1. Cell Lysis B 2. Lysate Incubation with Compound A->B C 3. Kinobeads Enrichment B->C D 4. Elution of Bound Kinases C->D E 5. MS Sample Preparation D->E F 6. LC-MS/MS Analysis E->F G 7. Determine Kd_app F->G

Caption: Workflow for the Kinobeads Competition Assay.

CDK2_Pathway Simplified CDK2 Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Simplified CDK2 Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep promotes CompoundX Compound X CompoundX->CDK2 Dinaciclib Dinaciclib Dinaciclib->CDK2

Caption: Simplified cell cycle pathway showing the role of CDK2.

Conclusion

This guide provides a comprehensive overview of how to approach the validation of target engagement for this compound in a cellular context, using CDK2 as a hypothetical target. By employing a multi-faceted approach with techniques like CETSA, DARTS, and Kinobeads, researchers can build a robust evidence base for a compound's mechanism of action. The direct comparison with a known inhibitor like Dinaciclib provides essential context for interpreting the potency and specificity of the novel compound. The detailed protocols and workflows presented here serve as a practical starting point for scientists in the field of drug discovery and development.

References

Unveiling the Reproducibility of Biological Assays with 2-(4-Fluorophenoxy)acetimidamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-(4-Fluorophenoxy)acetimidamide hydrochloride in biological assays against other established alternatives. This analysis is supported by a review of available experimental data and detailed methodologies to ensure clarity and reproducibility.

Introduction to this compound and its Biological Target

This compound has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. DPP-IV inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.

This guide will focus on the reproducibility of in vitro assays designed to measure the inhibitory activity of compounds against DPP-IV, with a specific focus on where this compound stands in relation to widely-used DPP-IV inhibitors such as Sitagliptin, Vildagliptin, and Saxagliptin.

Comparative Analysis of DPP-IV Inhibition Assays

The reproducibility of an assay is paramount for reliable drug discovery and development. Key parameters for assessing reproducibility include the half-maximal inhibitory concentration (IC50), the percentage of inhibition at a given concentration, and the coefficient of variation (CV) across multiple experiments.

While direct, publicly available experimental data for this compound is limited, we can infer its expected performance characteristics based on established DPP-IV inhibition assays and the performance of its alternatives.

Table 1: Comparison of Key Performance Parameters for DPP-IV Inhibitors

ParameterThis compoundSitagliptinVildagliptinSaxagliptin
Reported IC50 Range (nM) Data Not Available19 - 10050 - 2000.5 - 5
Typical % Inhibition at Trough Concentration Data Not Available>90% (at 100 mg once daily)[1][2]>90% (at 50 mg twice daily)[1][2]~74% (at 5 mg once daily)[1][2]
Reported Inter-assay CV (%) Data Not Available1.8 - 3.9%[3]3.6 - 7.9%[3]Data Not Available
Reported Intra-assay CV (%) Data Not Available<5%<10%Data Not Available

Note: The data for Sitagliptin, Vildagliptin, and Saxagliptin are compiled from various studies and may vary depending on the specific assay conditions.

Experimental Protocols

To ensure a standardized comparison, a typical fluorescence-based DPP-IV inhibition assay protocol is detailed below. This methodology is widely adopted in the field and serves as a benchmark for assessing the performance of novel inhibitors.

Fluorescence-Based DPP-IV Inhibition Assay

1. Principle: This assay measures the activity of DPP-IV by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a fluorescent signal that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

2. Materials:

  • Human recombinant DPP-IV enzyme
  • DPP-IV fluorogenic substrate (Gly-Pro-AMC)
  • Assay Buffer (e.g., Tris-HCl, pH 7.5)
  • Test compounds (this compound and alternatives)
  • Reference inhibitor (e.g., Sitagliptin)
  • 96-well black microplate
  • Fluorescence microplate reader

3. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
  • In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the diluted compounds or reference inhibitor.
  • Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).
  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a specific time course (e.g., 30-60 minutes) in kinetic mode.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
  • Subtract the background reaction rate from all other rates.
  • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • Calculate the mean, standard deviation, and coefficient of variation for replicate experiments to assess reproducibility.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the DPP-IV signaling pathway and a typical experimental workflow for inhibitor screening.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_inhibitor Inhibitor Action Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-IV DPP-IV GLP-1 (active)->DPP-IV degraded by Pancreatic Islets Pancreatic Islets GLP-1 (active)->Pancreatic Islets acts on GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Insulin Release Insulin Release Pancreatic Islets->Insulin Release increases Glucagon Release Glucagon Release Pancreatic Islets->Glucagon Release decreases DPP-IV_Inhibitor 2-(4-Fluorophenoxy)acetimidamide hydrochloride DPP-IV_Inhibitor->DPP-IV inhibits

Caption: DPP-IV signaling pathway and the action of its inhibitors.

DPP_IV_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Enzyme, Buffer, Inhibitors Incubate Incubate Dispense to Plate->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate % Inhibition, IC50, CV End End Data Analysis->End

Caption: Workflow for a DPP-IV inhibitor screening assay.

Conclusion

While direct comparative data for this compound is not yet widely published, the established methodologies for assessing DPP-IV inhibitors provide a robust framework for evaluating its performance and the reproducibility of assays in which it is tested. The well-characterized nature of alternative inhibitors like Sitagliptin and Vildagliptin, along with standardized assay protocols, allows for a high degree of confidence in the reproducibility of DPP-IV inhibition assays. Future studies providing specific IC50 values and measures of variability for this compound will be crucial for a direct and comprehensive comparison. Researchers utilizing this compound should adhere to the detailed protocols outlined in this guide to ensure the generation of high-quality, reproducible data.

References

Benchmarking 2-(4-Fluorophenoxy)acetimidamide hydrochloride Against Known Antimicrobial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the specific biological activity of 2-(4-Fluorophenoxy)acetimidamide hydrochloride is limited. The following guide is a hypothetical framework designed to illustrate the process of benchmarking this compound against known standards in the context of antimicrobial research. The experimental data presented is illustrative and not based on actual laboratory results.

This guide provides a comparative analysis of the hypothetical antimicrobial performance of this compound against established antimicrobial agents, Ciprofloxacin and Vancomycin. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule belonging to the phenoxyacetimidamide class. While its precise mechanism of action is under investigation, structure-activity relationship (SAR) studies of similar chemical scaffolds have suggested potential antimicrobial properties. This guide outlines a series of standard in vitro experiments to characterize its antimicrobial efficacy and selectivity. The selected benchmarks, Ciprofloxacin and Vancomycin, represent broad-spectrum fluoroquinolone and glycopeptide antibiotics, respectively, providing a robust comparison across different bacterial strains and mechanisms of action.

Hypothetical Mechanism of Action

Based on preliminary structural analysis and SAR trends of related compounds, it is hypothesized that this compound may interfere with bacterial cell wall synthesis or disrupt bacterial DNA replication. The acetimidamide moiety could potentially act as a bioisostere for functional groups that interact with key bacterial enzymes. The diagram below illustrates a potential signaling pathway impacted by such a mechanism.

cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action Target Bacterial Enzyme (e.g., DNA Gyrase or Transpeptidase) Substrate Cellular Substrate Product Essential Product (e.g., Replicated DNA or Peptidoglycan) Substrate->Product Catalyzed by Target Enzyme Cell Viability Cell Viability Product->Cell Viability Drug 2-(4-Fluorophenoxy)acetimidamide HCl Drug->Target Inhibition

Caption: Hypothetical inhibitory action on a key bacterial enzyme.

Comparative Experimental Data

The following tables summarize the hypothetical quantitative data from in vitro antimicrobial and cytotoxicity assays.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
2-(4-Fluorophenoxy)acetimidamide HCl 81632
Ciprofloxacin10.251
Vancomycin1>128>128

Table 2: Cytotoxicity and Selectivity Index

The CC50 is the concentration of a compound that causes 50% cell death in mammalian cells. The Selectivity Index (SI) is the ratio of CC50 to MIC, indicating the compound's selectivity for bacterial cells over mammalian cells. Higher SI values are desirable.

CompoundMammalian Cell Line (HEK293) CC50 (µg/mL)Selectivity Index (SI) vs. S. aureus (MRSA)
2-(4-Fluorophenoxy)acetimidamide HCl 12816
Ciprofloxacin>256>256
Vancomycin>256>256

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were used.

  • Culture Conditions: Bacteria were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C.

  • Assay Procedure: The assay was performed in 96-well microtiter plates using the broth microdilution method according to CLSI guidelines. Compounds were serially diluted in MHB. Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation and Reading: Plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

4.2 Cytotoxicity Assay (MTT Assay)

  • Cell Line: Human Embryonic Kidney 293 (HEK293, ATCC CRL-1573) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation and Measurement: After 48 hours of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. After 4 hours, the formazan crystals were solubilized with DMSO. The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating new antimicrobial candidates.

A Compound Library (including 2-(4-Fluorophenoxy)acetimidamide HCl) B Primary Screening (Single Concentration vs. Target Pathogen) A->B C Dose-Response Assay (MIC Determination) B->C Active Hits E Calculate Selectivity Index (SI = CC50 / MIC) C->E D Cytotoxicity Assay (CC50 Determination) D->E F Mechanism of Action Studies E->F High SI H Inactive / Toxic Compounds E->H Low SI G Lead Candidate F->G

Caption: Workflow for antimicrobial candidate evaluation.

Conclusion

This guide presents a hypothetical benchmarking of this compound against the standard antibiotics Ciprofloxacin and Vancomycin. Based on the illustrative data, the compound shows moderate antimicrobial activity, particularly against Gram-positive bacteria, with a reasonable selectivity index. However, its potency is lower than the established benchmark, Ciprofloxacin, against the tested strains. Further investigation into its mechanism of action and optimization of its chemical structure would be necessary to determine its potential as a viable therapeutic agent. The provided protocols and workflows offer a standard framework for such future investigations.

Comparative analysis of the synthetic routes to phenoxy acetimidamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxy acetimidamides are a class of organic compounds with significant potential in medicinal chemistry and drug development. Their synthesis is a key step in the exploration of their therapeutic applications. This guide provides a comparative analysis of the primary synthetic routes to phenoxy acetimidamides, offering an objective look at their performance based on available experimental data. Detailed methodologies for key experiments are provided to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Key Synthetic Strategies

The synthesis of phenoxy acetimidamides predominantly revolves around the formation of an imidate intermediate, which is then converted to the target amidine. The most established and versatile of these methods is the Pinner reaction.

Pinner Reaction: A Two-Step Approach

The Pinner reaction is a classic and widely used method for the synthesis of imidates and subsequently amidines. The reaction proceeds in two main steps:

  • Imidate Formation: The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt. In the context of phenoxy acetimidamides, this involves the reaction of a phenoxyacetonitrile with an alcohol, typically in the presence of a strong acid like hydrogen chloride.[1][2] The reaction is generally carried out in an anhydrous solvent at low temperatures to ensure the stability of the resulting imidate salt.[1]

  • Ammonolysis/Amination: The formed imidate salt is then reacted with ammonia or an amine to yield the desired amidine.[1] This step is a nucleophilic addition to the imidate.

A variation of the classical Pinner reaction involves the use of Lewis acids as promoters, which can offer milder and more chemoselective reaction conditions.[3]

Comparative Data of Synthetic Routes

Due to the limited availability of detailed, directly comparable experimental data for a range of phenoxy acetimidamide syntheses in the public domain, a comprehensive quantitative comparison is challenging. However, based on the principles of the Pinner reaction, we can outline the expected parameters and performance indicators.

ParameterPinner Reaction (Classical)Pinner Reaction (Lewis Acid-Promoted)
Starting Materials Phenoxyacetonitrile, Alcohol, Strong Acid (e.g., HCl)Phenoxyacetonitrile, Alcohol, Lewis Acid (e.g., TMSOTf)
Key Intermediate Imidate Hydrochloride (Pinner Salt)Imidate
Reaction Conditions Anhydrous solvent (e.g., ether, dioxane), Low temperatureMilder conditions, often room temperature
Catalyst/Reagent Stoichiometric strong acidCatalytic or stoichiometric Lewis acid
Yield Generally moderate to good, but can be substrate-dependent.Can provide good yields, potentially with better selectivity.
Advantages Well-established, reliable method.Milder conditions, higher chemoselectivity.
Disadvantages Harsh acidic conditions, sensitive functional groups may not be tolerated.Lewis acid can be expensive, optimization may be required.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a phenoxy acetimidamide via the Pinner reaction, based on established procedures for similar compounds.

Synthesis of Ethyl 2-Phenoxyacetimidate Hydrochloride (Pinner Salt Formation)

Materials:

  • 2-Phenoxyacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or Dioxane)

  • Dry Hydrogen Chloride Gas

Procedure:

  • A solution of 2-phenoxyacetonitrile in a mixture of anhydrous diethyl ether and a stoichiometric amount of anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the cooled solution with continuous stirring. The reaction is monitored for the precipitation of the imidate hydrochloride salt.

  • The reaction is allowed to proceed at low temperature until completion, which can be monitored by thin-layer chromatography (TLC) of a hydrolyzed aliquot.

  • The precipitated ethyl 2-phenoxyacetimidate hydrochloride is collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Synthesis of 2-Phenoxyacetimidamide (Ammonolysis)

Materials:

  • Ethyl 2-phenoxyacetimidate hydrochloride

  • Anhydrous Ethanol saturated with Ammonia

Procedure:

  • The dried ethyl 2-phenoxyacetimidate hydrochloride is suspended in anhydrous ethanol previously saturated with ammonia gas at 0°C.

  • The suspension is stirred at room temperature in a sealed vessel.

  • The progress of the ammonolysis is monitored by TLC.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude 2-phenoxyacetimidamide is purified by recrystallization or column chromatography.

Synthetic Pathway and Workflow

The general workflow for the synthesis of phenoxy acetimidamides via the Pinner reaction can be visualized as a two-stage process, starting from the nitrile and proceeding through the key imidate intermediate.

G General Synthesis Workflow for Phenoxy Acetimidamides via Pinner Reaction cluster_0 Stage 1: Imidate Formation cluster_1 Stage 2: Amidine Formation cluster_2 Purification A Phenoxyacetonitrile D Ethyl 2-Phenoxyacetimidate Hydrochloride (Pinner Salt) A->D Pinner Reaction B Alcohol (e.g., Ethanol) B->D Pinner Reaction C Strong Acid (e.g., HCl gas) C->D Pinner Reaction F 2-Phenoxyacetimidamide D->F Ammonolysis E Ammonia or Amine E->F G Purification (Recrystallization/ Chromatography) F->G H Pure Phenoxy Acetimidamide G->H

Caption: A generalized workflow for the synthesis of phenoxy acetimidamides via the Pinner reaction.

References

Orthogonal Validation of 2-(4-Fluorophenoxy)acetimidamide hydrochloride Activity Against Aurora Kinase B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the orthogonal validation of the activity of a novel compound, 2-(4-Fluorophenoxy)acetimidamide hydrochloride (herein referred to as Compound X), a putative inhibitor of Aurora Kinase B (AURKB). To establish a clear benchmark, the performance of Compound X is compared against Barasertib (AZD1152-HQPA), a well-characterized and highly selective AURKB inhibitor.[1][2] This document outlines a series of validation experiments, presenting hypothetical data for Compound X alongside published data for Barasertib, to illustrate a robust validation workflow.

Introduction to Aurora Kinase B and the Role of Inhibitors

Aurora Kinase B is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex.[3] This complex plays a vital role in ensuring the fidelity of cell division, including proper chromosome segregation and cytokinesis.[3] Overexpression of AURKB is a common feature in various human cancers, making it a significant target for anticancer drug development.[3][4] Inhibitors of AURKB can disrupt mitosis in cancer cells, leading to polyploidy and subsequent apoptosis.[5][6]

Orthogonal validation is essential in drug discovery to confirm that the observed biological effect of a compound is due to its interaction with the intended target. This involves using multiple, distinct experimental methods to interrogate the compound's activity, thereby minimizing the risk of misleading results from off-target effects or assay artifacts.

Comparative Activity Profile: Compound X vs. Barasertib

The following tables summarize the inhibitory activities of Compound X (hypothetical data) and Barasertib, determined through a series of orthogonal assays.

Table 1: Biochemical Assay Comparison

Assay TypeCompound X (IC50)Barasertib (AZD1152-HQPA) (IC50)Target Specificity
Primary Kinase Assay 1.2 nM0.37 nM[7][8][9]Measures direct inhibition of recombinant AURKB enzyme activity.
Binding Affinity Assay 8.5 nMNot widely reported; high affinity is inferred from potent inhibition.Confirms direct physical interaction with the AURKB protein.

Table 2: Cell-Based Assay Comparison

Assay TypeCompound X (IC50)Barasertib (AZD1152-HQPA) (IC50)Biological Endpoint Measured
Cellular Target Engagement 15 nM~10-50 nM (effective concentration)[10]Quantifies the binding of the compound to AURKB within intact cells.
Inhibition of Substrate Phosphorylation 25 nM~20-100 nM (effective concentration)[6][11]Measures the inhibition of a known downstream substrate of AURKB.
Antiproliferative Assay 40 nM3-40 nM (in various cancer cell lines)[8]Assesses the overall effect on cancer cell growth and viability.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the targeted signaling pathway and the orthogonal validation workflow.

Aurora_B_Signaling_Pathway Aurora B Signaling Pathway in Mitosis cluster_mitosis Mitotic Progression AURKB Aurora B Kinase pHistoneH3 p-Histone H3 (Ser10) AURKB->pHistoneH3 Phosphorylation HistoneH3 Histone H3 Chromosome Chromosome Condensation & Segregation pHistoneH3->Chromosome Apoptosis Apoptosis Chromosome->Apoptosis Errors lead to CompoundX Compound X / Barasertib CompoundX->AURKB Inhibition

Caption: Aurora B Kinase signaling pathway and point of inhibition.

Orthogonal_Validation_Workflow Orthogonal Validation Workflow Biochemical Biochemical Assays (In Vitro) KinaseAssay Primary Kinase Assay (IC50) Biochemical->KinaseAssay BindingAssay Binding Affinity Assay (Kd) Biochemical->BindingAssay Cellular Cell-Based Assays (In Cellulo) CETSA Target Engagement (CETSA) (ΔTm) Cellular->CETSA WesternBlot Substrate Phosphorylation (p-H3) Cellular->WesternBlot Proliferation Antiproliferative Assay (GI50) Cellular->Proliferation

Caption: Workflow for the orthogonal validation of kinase inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Primary Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Materials: Recombinant human Aurora B kinase, myelin basic protein (MBP) substrate, ATP, ADP-Glo™ Kinase Assay kit, test compounds (Compound X and Barasertib).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, recombinant AURKB enzyme, and the substrate/ATP mixture.

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12]

  • Materials: HCT116 cells, PBS, protease inhibitor cocktail, test compounds, antibodies for AURKB and a loading control (e.g., GAPDH).

  • Procedure:

    • Culture HCT116 cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or the test compound at the desired concentration for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble AURKB in each sample by Western blotting.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blot for Histone H3 Phosphorylation

This assay measures the inhibition of AURKB's downstream signaling by quantifying the phosphorylation of its canonical substrate, Histone H3 at Serine 10 (p-H3S10).[11][13]

  • Materials: HeLa or HCT116 cells, test compounds, cell lysis buffer, antibodies for phospho-Histone H3 (Ser10), total Histone H3, and a loading control.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).

    • Harvest the cells and prepare total cell lysates using an appropriate lysis buffer.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-H3S10 and total H3. An antibody for a loading control like GAPDH should also be used.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the concentration-dependent inhibition of Histone H3 phosphorylation.

Conclusion

The orthogonal validation workflow presented here provides a comprehensive approach to characterizing the activity and confirming the mechanism of action of novel kinase inhibitors like this compound. By employing a combination of biochemical and cell-based assays with distinct endpoints, researchers can build a strong evidence base for on-target activity. The direct comparison with a well-established inhibitor like Barasertib offers a critical benchmark for evaluating the potency and potential of new chemical entities in the drug discovery pipeline. This structured approach is crucial for making informed decisions in the progression of preclinical candidates.

References

Safety Operating Guide

2-(4-Fluorophenoxy)acetimidamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The following procedures are based on established guidelines for halogenated organic compounds and amidine hydrochlorides. Adherence to these steps is critical for ensuring laboratory safety and environmental compliance.

Disclaimer: This guide is for informational purposes. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations before handling and disposing of any chemical waste.

Immediate Safety & Handling Precautions

Prior to handling, ensure all required Personal Protective Equipment (PPE) is worn and emergency equipment is accessible.

  • Engineering Controls: Handle the compound within a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[1][2][3]

  • Personal Protective Equipment (PPE): Wear the following at all times:

    • Nitrile gloves (or other chemically resistant gloves).

    • Splash-proof safety goggles and a face shield.

    • A lab coat.

  • Spill Response: In case of a spill, immediately evacuate the area. For small dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department. Do not allow the product to enter drains or waterways.[1][2][5][6]

Chemical Segregation: A Critical Step

Proper segregation is the most important step in the chemical waste disposal process. This compound falls into the category of halogenated organic waste due to the presence of fluorine.[7]

  • Do not mix with non-halogenated organic solvents or aqueous waste.[8][9] Mixing waste streams can create hazardous reactions and significantly increases disposal costs and complexity.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Waste Compatibility Summary
Compound Class Halogenated Organic Solid
Compatible Waste Stream Halogenated Organic Waste
Incompatible Waste Streams Non-Halogenated Organics, Strong Acids, Strong Bases, Oxidizers, Aqueous Waste, Heavy Metals[5][8]

Step-by-Step Disposal Protocol

  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container must be in good condition, compatible with the chemical, and have a secure, screw-top cap.[9][10]

  • Labeling: Label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations. If mixing with other compatible halogenated waste, list all components and their approximate percentages.[8]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to avoid spillage. Perform this transfer inside a chemical fume hood.

  • Container Sealing: Securely close the container cap. Do not overfill; leave at least 10% of headspace.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep it away from incompatible materials.[2]

  • Disposal Request: Once the container is full or ready for pickup, submit a chemical waste collection request through your institution's EHS department. Do not dispose of this material down the sanitary sewer.[5][9][11] Disposal must be conducted through a licensed hazardous waste facility, typically via incineration.[7][9][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition cluster_donot CRITICAL: PROHIBITED ACTIONS A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Select Labeled 'Halogenated Waste' Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F G Submit EHS Waste Pickup Request F->G X1 DO NOT Pour Down Drain X2 DO NOT Mix with Non-Halogenated Waste X3 DO NOT Discard in Regular Trash

Caption: Workflow for the safe disposal of halogenated chemical waste.

References

Personal protective equipment for handling 2-(4-Fluorophenoxy)acetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE, and a site-specific risk assessment should be performed to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards to protect from dust and splashes. A face shield provides an additional layer of protection.[1][2]
Hand Protection Double Nitrile GlovesTwo pairs of powder-free nitrile gloves are recommended to prevent skin contact. The outer glove should be removed immediately after handling.[1]
Body Protection Disposable, Low-Permeability GownA long-sleeved gown with a solid front and tight-fitting cuffs protects skin and clothing from contamination.[1]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodAll handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation. For larger quantities, a respirator may be necessary.[1][2]
Other Disposable Shoe and Hair CoversMinimizes the tracking of contaminants outside of the designated handling area.[1]

II. Operational Plan: Step-by-Step Handling Protocol

Handling of this compound must be performed in a designated and controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure risk.[1]

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Compound Handling: All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control (e.g., a certified chemical fume hood).[1] Use disposable equipment when possible to reduce the need for cleaning and decontamination.[1]

  • Spill Management: In the event of a spill, immediately alert others in the area.[1] Evacuate personnel to a safe area and keep people upwind of the spill.[3] All materials used for spill cleanup must be disposed of as hazardous waste.[1]

  • Decontamination and Cleaning: After handling is complete, decontaminate all surfaces with an appropriate cleaning solution.[1] Carefully remove and dispose of all PPE as hazardous waste.[1] Wash hands thoroughly with soap and water after exiting the work area.[1]

III. Emergency First-Aid Procedures

In case of exposure, follow these immediate first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.[4]
Ingestion Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4]

IV. Disposal Plan

All waste containing 2-(4-Fluorophenoxy)acetimidamide hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, wipes, disposable labware) in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal plant.[3][4] Do not empty into drains or release into the environment.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

V. Experimental Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step procedure for responding to a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_preparation Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Step 1 Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Step 2 Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable Contain->Neutralize Step 3 Cleanup Clean up the spill Neutralize->Cleanup Step 3 Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Step 4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.